Azide-PEG4-Tos
Description
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZLMAEZYMGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architectural Versatility of Azide-PEG4-Tos: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the molecular architecture of linker molecules is paramount for the rational design of novel therapeutics. Azide-PEG4-Tos, a heterobifunctional crosslinker, offers a versatile platform for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the core structure of this compound, provides detailed experimental protocols for its key reactions, and presents its role in the broader context of drug development workflows.
Core Structure and Physicochemical Properties
This compound is a molecule meticulously designed with three key components: an azide (N₃) group, a tetraethylene glycol (PEG4) spacer, and a tosyl (Tos) group. This trifecta of functionalities imparts a unique set of chemical reactivities, making it an invaluable tool in bioconjugation and medicinal chemistry.
The azide group serves as a versatile handle for "click chemistry" reactions. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage with alkyne-containing molecules.[1] This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions suitable for sensitive biomolecules.[2]
The tosyl group, on the other hand, is an excellent leaving group in nucleophilic substitution reactions.[3] This allows for the facile conjugation of this compound to molecules bearing nucleophilic functional groups such as amines, thiols, and hydroxyls.[4]
Connecting these two reactive ends is a hydrophilic PEG4 spacer. This polyethylene glycol chain enhances the aqueous solubility of the molecule and the resulting conjugates, a crucial property for biological applications.[1] The PEG spacer also provides flexibility and optimal spatial orientation between the conjugated molecules.
The chemical structure of this compound can be represented by the following diagram:
Caption: Chemical structure of this compound.
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₃N₃O₆S | |
| Molecular Weight | 373.4 g/mol | |
| Purity | ≥95-98% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C | |
| CAS Number | 168640-82-2 |
Experimental Protocols
The utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation reactions. The following are detailed methodologies for these key experiments.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
Procedure:
-
Reactant Preparation: Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent. A typical starting concentration is 10 mM.
-
Catalyst Preparation: Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared). If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Reaction Setup: In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule. A slight excess of one reactant (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.
-
Addition of Catalyst: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiation of Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR. Reactions are typically complete within 1-24 hours.
-
Purification: Upon completion, the product can be purified using standard techniques such as column chromatography or HPLC.
Protocol 2: Nucleophilic Substitution of the Tosyl Group
This protocol outlines the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
Procedure:
-
Reactant Preparation: Dissolve this compound and the amine-containing molecule in the chosen aprotic polar solvent.
-
Reaction Setup: In a reaction vessel, combine the solutions of this compound and the amine-containing molecule. An excess of the amine (2-3 equivalents) is often used to ensure complete consumption of the tosylated PEG.
-
Addition of Base: Add the base (e.g., TEA or DIPEA, 2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60°C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or HPLC.
Application in PROTAC Drug Development
A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a linker, allows for systematic optimization.
This compound serves as a versatile building block for the linker component. A typical workflow for synthesizing a PROTAC using this linker involves a convergent approach where the POI ligand and the E3 ligase ligand are individually functionalized and then joined together using the dual reactivity of this compound.
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.
Caption: PROTAC synthesis workflow using this compound.
This workflow highlights the strategic use of the orthogonal reactivities of this compound, enabling a modular and efficient approach to the construction of a diverse library of PROTAC molecules for screening and optimization in drug discovery programs. The ability to precisely control the linkage chemistry and linker length is a critical factor in developing potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers :: BioResources [bioresources.cnr.ncsu.edu]
An In-depth Technical Guide to Azide-PEG4-Tos: Properties, Specifications, and Applications
For Researchers, Scientists, and Drug Development Professionals
Azide-PEG4-Tos, a heterobifunctional crosslinker, is a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a tetraethylene glycol (PEG) spacer, and a tosyl leaving group, enables a variety of chemical modifications and conjugations. This guide provides a comprehensive overview of the chemical properties, specifications, and common applications of this compound, complete with experimental protocols and visual diagrams to facilitate its use in research and development.
Chemical Properties and Specifications
This compound is characterized by its well-defined chemical structure and high purity, making it a reliable reagent for reproducible experimental outcomes. The key quantitative data are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| Chemical Name | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |
| Synonyms | Azido-PEG4-tosylate, Azide-PEG4-Tosyl |
| CAS Number | 168640-82-2 |
| Molecular Formula | C15H23N3O6S |
| Molecular Weight | 373.43 g/mol |
| Specification | Value |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) and has increased aqueous solubility due to the PEG spacer.[1] |
| Storage | Store at -20°C for long-term stability.[1] |
Key Applications
The bifunctional nature of this compound allows for its application in a range of bioconjugation techniques. The azide group is amenable to "click chemistry" reactions, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions.[2]
-
Click Chemistry: The azide moiety of this compound can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3] These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for labeling and conjugating biomolecules.[3]
-
PROTAC Synthesis: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this compound can enhance the solubility and cell permeability of the resulting PROTAC.
-
PEGylation: The process of covalently attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound can be used to introduce a PEG spacer, which can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of biomolecules.
-
Surface Modification: The reactive groups of this compound can be used to functionalize surfaces, such as nanoparticles and microarrays, for various biomedical and diagnostic applications.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and similar PEG linkers.
This protocol outlines the general steps for a CuAAC reaction to conjugate an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the alkyne-functionalized molecule in DMSO.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-2 equivalents) of this compound in the reaction buffer.
-
Add the copper ligand to the reaction mixture.
-
Add CuSO4 to the mixture. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified using methods such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
-
This protocol describes a copper-free click chemistry reaction using a strained alkyne (e.g., DBCO, BCN).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the strained alkyne-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the strained alkyne-functionalized molecule with a molar excess (typically 1.5-2 equivalents) of this compound.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne. The reaction progress can be monitored by SDS-PAGE for proteins, which will show a shift in molecular weight upon conjugation.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.
-
This protocol provides a general method for displacing the tosyl group of this compound with a nucleophile, such as an amine.
Materials:
-
This compound
-
Nucleophile-containing molecule (e.g., an amine-functionalized ligand)
-
Anhydrous aprotic polar solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
Procedure:
-
Reaction Setup:
-
Dissolve this compound and the nucleophile-containing molecule in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the reaction mixture.
-
-
Incubation:
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60°C) until the reaction is complete, as monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then dried and concentrated.
-
The crude product is purified by column chromatography to yield the desired product.
-
This protocol illustrates a modular approach to PROTAC synthesis where this compound acts as the linker. This example assumes the E3 ligase ligand contains a nucleophile (e.g., amine) and the target protein ligand has an alkyne group.
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
Follow Protocol 3 (Nucleophilic Substitution) to react the amine-containing E3 ligase ligand with this compound. This will result in an Azide-PEG4-E3 ligase ligand conjugate.
Step 2: Conjugation of the Linker-Ligand to the Target Protein Ligand
-
Follow Protocol 1 (CuAAC) or Protocol 2 (SPAAC) to react the azide group of the Azide-PEG4-E3 ligase ligand conjugate with the alkyne-functionalized target protein ligand.
Purification of the Final PROTAC:
-
The final PROTAC molecule is typically purified by preparative HPLC to achieve high purity. Characterization is performed using LC-MS and NMR to confirm the structure and purity.
Purification of PEGylated Products
The purification of molecules conjugated with this compound is a critical step to ensure the homogeneity and purity of the final product. Several chromatographic techniques can be employed.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, allowing for the separation of the PEGylated product from the unreacted starting material.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The attachment of the neutral PEG chain can alter the overall charge of a protein, enabling the separation of PEGylated species from their unmodified counterparts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The hydrophilic PEG chain will alter the retention time of a molecule on a reverse-phase column, allowing for purification.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The PEG chain can influence the hydrophobic interactions of the conjugated molecule with the stationary phase.
The choice of purification method will depend on the specific properties of the molecule being conjugated and the desired level of purity.
This technical guide provides a foundational understanding of this compound and its applications. For specific applications, further optimization of the described protocols may be necessary to achieve the desired results.
References
Synthesis and Purification of Azide-PEG4-Tos: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azide-PEG4-Tos, a heterobifunctional linker widely utilized in bioconjugation and drug delivery applications. The document outlines a detailed two-step synthetic pathway, purification methodologies, and expected analytical data.
Introduction
This compound is a valuable chemical tool featuring a terminal azide group for click chemistry reactions and a tosyl group that serves as an excellent leaving group for nucleophilic substitution. The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous media, a desirable characteristic for biological applications. This guide details the synthetic route from tetraethylene glycol, involving a tosylation reaction followed by an azidation step.
Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the monotosylation of tetraethylene glycol, followed by the conversion of the resulting hydroxyl group to an azide.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Mono-tosylated-PEG4 (HO-PEG4-Tos)
This protocol is adapted from a procedure for the monotosylation of tetraethylene glycol.
Materials:
-
Tetraethylene glycol
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude HO-PEG4-Tos.
Step 2: Synthesis of this compound
This protocol outlines the conversion of the tosylated intermediate to the final azide product.
Materials:
-
HO-PEG4-Tos (from Step 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the crude HO-PEG4-Tos (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with deionized water multiple times to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol
Purification of the crude this compound is typically achieved by column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 20% ethyl acetate in hexane, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Tetraethylene Glycol | C₈H₁₈O₅ | 194.23 | Starting Material |
| Tosyl Chloride | C₇H₇ClO₂S | 190.65 | Reagent (Tosylation) |
| HO-PEG4-Tos | C₁₅H₂₄O₇S | 348.41 | Intermediate |
| Sodium Azide | N₃Na | 65.01 | Reagent (Azidation) |
| This compound | C₁₅H₂₃N₃O₆S | 373.43 | Final Product |
Table 2: Synthesis and Purification Data
| Parameter | Value |
| Step 1 Yield | ~90%[1] |
| Step 2 Yield | High (typically >85%) |
| Overall Yield | ~75-85% |
| Purity (Post-Purification) | ≥98%[2][3][4] |
| Appearance | Colorless to pale yellow oil |
Table 3: Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | For HO-PEG4-Tos : δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, -CH₂-OTs), 3.75-3.55 (m, 14H, PEG backbone), 2.45 (s, 3H, Ar-CH₃).[1] For This compound : Signals corresponding to the tosyl group and PEG backbone will be present. A characteristic triplet around 3.3-3.4 ppm for the -CH₂-N₃ protons is expected. |
| Mass Spec (ESI) | For This compound : Expected m/z for [M+Na]⁺: 396.12. |
Experimental Workflow
The overall workflow from starting materials to the purified product is illustrated below.
Caption: General experimental workflow.
References
A Comprehensive Technical Guide to the Safe Handling of Azide-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety considerations and handling precautions for Azide-PEG4-Tos (CAS No. 168640-82-2). Due to the presence of an azide functional group, this compound requires careful management in a laboratory setting to mitigate potential hazards. This document outlines the known properties, potential hazards, and recommended safety protocols for the use of this compound in research and development.
Compound Identification and Properties
This compound is a heterobifunctional crosslinker containing an azide group and a tosyl group, connected by a four-unit polyethylene glycol (PEG) spacer.[1] The azide allows for reaction via click chemistry, while the tosyl group is a good leaving group for nucleophilic substitution.[1] The PEG spacer enhances the compound's solubility in aqueous media.[1]
| Property | Value | Source |
| CAS Number | 168640-82-2 | [1][2] |
| Molecular Formula | C15H23N3O6S | |
| Molecular Weight | 373.4 g/mol | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | Store at -20°C |
Hazard Identification and Stability Assessment
The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic materials and can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.
Stability Assessment of this compound:
Two common guidelines for assessing the stability of organic azides are the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".
-
Carbon to Nitrogen Ratio (C/N): For this compound (C15H23N3O6S), the C/N ratio is 15/3 = 5. A general guideline suggests that the number of nitrogen atoms should not exceed the number of carbon atoms. With a C/N ratio of 5, this compound is considered relatively stable for an organic azide.
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for every energetic functional group (like an azide). In this compound, there are 15 carbons to one azide group, which satisfies this rule and indicates a good dilution of the energetic group, rendering the compound relatively safe to handle with appropriate precautions.
Despite its relative stability, it is crucial to treat this compound as a potentially hazardous material and follow all recommended safety protocols.
Handling Precautions and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when working with this compound to minimize risks.
Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Use a blast shield, especially when working with quantities greater than a few hundred milligrams or when heating the compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat must be worn.
General Handling Practices:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Use the smallest amount of the azide necessary for the experiment.
-
Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly sensitive metal azides. Use plastic or ceramic spatulas instead.
-
Avoid grinding or subjecting the solid material to friction or shock.
-
Do not work alone when handling azides.
Experimental Workflow for Handling this compound
References
The Pivotal Role of the PEG4 Linker in Azide-PEG4-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions and applications of Azide-PEG4-Tos, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. Particular focus is given to the integral role of the polyethylene glycol (PEG) spacer in modulating the physicochemical and biological properties of the resulting conjugates.
Introduction to this compound
This compound is a versatile chemical tool used to connect two different molecules. It is composed of three key functional components: an azide group (N₃), a tetraethylene glycol (PEG4) spacer, and a tosylate (Tos) group. This strategic design allows for sequential or orthogonal conjugation strategies, making it a valuable reagent in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The azide serves as a reactive handle for "click chemistry," a suite of reactions known for their high efficiency and specificity. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions. Bridging these two reactive ends is the PEG4 linker, which is far more than a simple spacer; it imparts crucial properties that are often decisive for the success of the final conjugate.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃N₃O₆S | [1][2] |
| Molecular Weight | 373.4 g/mol | [1][2] |
| Appearance | Varies (typically a colorless oil or solid) | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight |
The Core Functionality: The PEG4 Linker
The PEG4 linker is a short, discrete chain of four repeating ethylene glycol units. This structure is central to the utility of this compound, providing a unique combination of hydrophilicity, flexibility, and defined length.
Enhanced Hydrophilicity and Solubility
A primary and critical role of the PEG4 spacer is to increase the water solubility of the molecule and its subsequent conjugates. Many potent therapeutic agents, such as cytotoxic drugs for ADCs or small molecule inhibitors for PROTACs, are hydrophobic. This poor solubility can hinder formulation, reduce bioavailability, and lead to aggregation. The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves the solubility of the entire conjugate. This enhancement is crucial for ensuring compatibility with physiological environments.
Optimal Spacing and Flexibility
The PEG4 linker provides a defined spatial separation of approximately 14 atoms between the azide and tosyl groups. This spacer is critical for several reasons:
-
Reduced Steric Hindrance: It physically separates the two conjugated molecules, preventing them from interfering with each other's biological function. For example, in an ADC, it ensures the drug payload does not obstruct the antibody's binding to its target antigen.
-
Conformational Freedom: PEG linkers are highly flexible, allowing for free rotation around the C-O and C-C bonds. This flexibility is paramount in PROTACs, where the linker must orient a target protein and an E3 ligase into a productive ternary complex for ubiquitination to occur. A linker that is too rigid can prevent the formation of this complex.
-
Tunable Length: While this guide focuses on PEG4, the principles apply to a range of PEG linker lengths. The ability to vary the linker length is a key strategy in optimizing PROTAC efficacy, as the optimal distance for ternary complex formation is target-dependent.
Improved Pharmacokinetics and Biocompatibility
The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy for improving drug properties. Even a short PEG4 linker can contribute to:
-
Increased Stability: The hydrophilic PEG chain can shield the conjugate from enzymatic degradation.
-
Modulated Biodistribution: By increasing hydrophilicity, the linker can alter how the conjugate distributes throughout the body, potentially leading to a better therapeutic index.
-
Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, making it an ideal component for therapeutic applications.
Applications and Experimental Protocols
This compound is a heterobifunctional linker, meaning its two ends can react through different chemical pathways. This allows for a controlled, stepwise synthesis of complex molecules.
Role in PROTAC Synthesis
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker is a critical component, and PEG linkers are the most common motifs used. In this context, this compound can be used to connect the target protein ligand to the E3 ligase ligand.
The general workflow involves two main steps:
-
Nucleophilic Substitution: A molecule containing a nucleophile (e.g., an alcohol or amine on the E3 ligase ligand) displaces the tosylate group.
-
Click Chemistry: The azide group is then used to attach the second part of the molecule (e.g., an alkyne-modified target protein ligand) via CuAAC or SPAAC.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Nucleophilic Substitution of the Tosyl Group
-
Dissolve: Dissolve the E3 ligase ligand containing a primary alcohol or amine (1.0 eq) in anhydrous DMF.
-
Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Add Linker: Add this compound (1.2 eq) to the solution.
-
React: Stir the reaction mixture at 60-80°C under a nitrogen atmosphere for 12-24 hours, monitoring by LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify: Purify the resulting azide-PEG4-ligand intermediate by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve: Dissolve the purified azide-PEG4-ligand intermediate (1.0 eq) and the alkyne-modified target protein ligand (1.0 eq) in a 3:1 mixture of THF/water.
-
Add Copper: Add copper(II) sulfate pentahydrate (0.1 eq).
-
Add Reducing Agent: Add sodium ascorbate (0.3 eq) to reduce Cu(II) to the active Cu(I) species.
-
React: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution color changes. Monitor by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify: Purify the final PROTAC conjugate using preparative HPLC.
Quantitative Data: Representative Reaction Parameters
| Parameter | Nucleophilic Substitution | CuAAC Click Chemistry |
| Typical Yield | 60-85% | >90% |
| Purity (Post-Purification) | >95% | >98% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Reaction Temperature | 60-80°C | Room Temperature |
Note: These values are representative and highly dependent on the specific substrates used.
Visualizing the Role of the PEG4 Linker in a PROTAC
The flexibility and length of the PEG4 linker are crucial for enabling the formation of a stable ternary complex, which is the necessary precursor to target protein ubiquitination and degradation.
Conclusion
The PEG4 linker in this compound is a multifunctional component that plays a pivotal role in the success of bioconjugation strategies. Its ability to enhance solubility, provide optimal and flexible spacing, and improve the pharmacokinetic profile of conjugates makes it an indispensable tool for researchers in drug development. Understanding the specific contributions of this linker allows scientists to rationally design and synthesize complex molecules like ADCs and PROTACs with a higher probability of achieving the desired therapeutic effect. The heterobifunctional nature of this compound, with its orthogonal azide and tosylate reactive handles, provides a robust platform for the modular construction of these next-generation therapeutics.
References
The Tosyl Group in Azide-PEG4-Tos: A Technical Guide to its Superior Leaving Group Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and bioconjugation, the precise control of chemical reactions is paramount. The strategic use of functional groups that facilitate reliable and high-yield transformations is a cornerstone of synthesizing complex molecular architectures. One such pivotal functional group is the p-toluenesulfonyl (tosyl) group, particularly in the context of versatile linkers like Azide-PEG4-Tos. This technical guide provides an in-depth analysis of the tosyl group's role as a superior leaving group in this compound, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging its reactivity.
The Chemical Rationale: Why the Tosyl Group Excels as a Leaving Group
The efficacy of a leaving group is fundamentally tied to its stability once it has departed from the substrate. Poor leaving groups, such as the hydroxyl group (-OH), are strong bases. In contrast, excellent leaving groups are weak bases, capable of stabilizing the negative charge they acquire upon bond cleavage.[1] The tosyl group is the ester of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8.[2][3] This indicates that its conjugate base, the tosylate anion, is exceptionally stable and therefore a very weak base.[3]
The remarkable stability of the tosylate anion is attributed to two key electronic factors:
-
Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the entire sulfonyl group, being shared by the two other oxygen atoms and the sulfur atom. This distribution of charge significantly lowers the energy of the anion.[1]
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge, contributing to its stability.
This inherent stability makes the tosylate group an excellent leaving group in nucleophilic substitution reactions, often employed to activate alcohols for subsequent transformations.
Quantitative Comparison of Sulfonate Leaving Groups
The selection of an appropriate leaving group is a critical decision in synthesis design. The tosyl group belongs to a class of sulfonate esters that are renowned for their high reactivity. The following table provides a quantitative comparison of common sulfonate leaving groups, highlighting the tosylate's position within this reactive hierarchy.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 to -6.5 | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 (Reference) |
| Brosylate | -OBs | p-Bromobenzenesulfonic Acid | Not specified | 2.62 |
| Nosylate | -ONs | p-Nitrobenzenesulfonic Acid | Not specified | Not specified |
Data compiled from multiple sources. The relative rates are approximate and can vary with substrate and reaction conditions.
As the data indicates, while triflate is a significantly more reactive leaving group, tosylate offers a balance of high reactivity and relative stability, making it a workhorse in organic synthesis. Its reactivity is comparable to that of mesylate and brosylate.
The Role of the Tosyl Group in this compound
This compound is a heterobifunctional linker that embodies the strategic utility of the tosyl group. This molecule possesses two distinct functional ends:
-
An Azide Group (N₃): This functionality is primed for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to molecules bearing an alkyne group.
-
A Tosyl Group (-OTs): As detailed above, this group serves as an excellent leaving group, enabling the PEG linker to be attached to nucleophilic sites on a target molecule, such as amines, thiols, or hydroxyls, through a nucleophilic substitution reaction.
This dual functionality makes this compound a valuable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.
Experimental Protocols
The following are representative experimental protocols for the synthesis and reaction of tosylated PEG linkers, providing a practical guide for laboratory application.
Protocol 1: Synthesis of α-Azide-ω-hydroxyl PEG from α-Tosyl-ω-hydroxyl PEG
This protocol details the displacement of a tosyl group from a PEG linker by an azide nucleophile, a reaction analogous to the utilization of the tosyl group in this compound as a leaving group.
Workflow for the Synthesis of α-Azide-ω-hydroxyl PEG
References
Methodological & Application
Application Note: Azide-PEG4-Tos for Advanced Bioconjugation via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry has revolutionized the field of bioconjugation by offering highly efficient, specific, and biocompatible reactions for covalently linking molecules.[1] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent methods for forming stable triazole linkages.[2][3] Azide-PEG4-Tos is a heterobifunctional linker that leverages the power of click chemistry for advanced bioconjugation. It features an azide group for participation in click reactions and a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions.[4] The integrated polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for applications in drug delivery, proteomics, and the development of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).
Key Features of this compound:
-
Dual Functionality: Possesses a bioorthogonal azide handle for click chemistry and a reactive tosyl group for conjugation to nucleophiles (e.g., amines, thiols).
-
Click Chemistry Compatibility: The azide group reacts efficiently with terminal alkynes (in CuAAC) or strained cyclooctynes like DBCO and BCN (in SPAAC).
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.
-
Biocompatibility: The PEG spacer can help reduce immunogenicity and improve the pharmacokinetic properties of the final bioconjugate.
-
Versatility: Enables the precise and stable linkage of a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.
Chemical Properties and Data
The properties of the this compound linker are summarized below, providing essential information for experimental design.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 168640-82-2 | |
| Molecular Formula | C15H23N3O6S | |
| Molecular Weight | 373.4 g/mol | |
| Purity | Typically >95% | |
| Appearance | Varies (often a colorless oil or solid) | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | Store at -20°C, desiccated |
Reaction Mechanisms and Workflows
This compound can be conjugated via two primary click chemistry pathways: the copper-catalyzed (CuAAC) or the strain-promoted, copper-free (SPAAC) reaction. The choice depends on the sensitivity of the biomolecules to copper ions. SPAAC is generally preferred for applications in living systems due to the cytotoxicity of copper.
References
Application Notes and Protocols for PROTAC Synthesis using Azide-PEG4-Tos Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing an Azide-PEG4-Tos linker. The following sections will cover the background, relevant signaling pathways, a comprehensive experimental workflow, and detailed protocols for the synthesis, purification, and characterization of these molecules.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[1][2] A typical PROTAC is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[3]
The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to increase solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation. The this compound linker is a versatile building block for PROTAC synthesis, enabling the facile introduction of a PEG moiety through "click chemistry." The azide group allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized ligand, while the tosyl group can be used for other chemical modifications if needed.
Signaling Pathway: BRD4 Degradation
A prominent target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal) family of proteins. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC. Overexpression or dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target.
A BRD4-targeting PROTAC, synthesized using a linker such as this compound, can effectively induce the degradation of BRD4, leading to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation and survival. The degradation process is initiated by the formation of a ternary complex between the PROTAC, BRD4, and an E3 ligase (e.g., Cereblon [CRBN] or von Hippel-Lindau [VHL]). This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.
References
- 1. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] BRD4 Degradation By Protacs Represents a More Effective Therapeutic Strategy Than BRD4 Inhibitors in DLBCL | Semantic Scholar [semanticscholar.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Azide-PEG4-Tos Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of Azide-PEG4-Tosylate (Azide-PEG4-Tos) to proteins. This protocol outlines the chemical principles, experimental procedures, purification, and characterization of the resulting azide-functionalized protein conjugates. These conjugates are valuable intermediates in bioconjugation, enabling the subsequent attachment of various molecules through "click chemistry."
Introduction
This compound is a heterobifunctional linker that facilitates the PEGylation and functionalization of proteins. The tosylate group serves as a good leaving group for nucleophilic substitution reactions with amino or thiol groups on the protein surface, forming a stable covalent bond. The azide group is a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient attachment of a wide range of molecules, including fluorophores, biotin, drug molecules, or other biomolecules.[1][2][3]
The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the modified protein while potentially reducing its immunogenicity.[4][5] This makes this compound a valuable tool in drug development, diagnostics, and proteomics research.
Principle of the Reaction
The conjugation of this compound to a protein is a two-step process. The first step involves the nucleophilic attack by an amino group (from a lysine residue or the N-terminus) or a thiol group (from a cysteine residue) on the protein to the carbon atom attached to the tosylate group of the this compound molecule. This results in the displacement of the tosylate and the formation of a stable secondary amine or thioether bond, respectively. The reaction is typically carried out under basic conditions to deprotonate the nucleophilic groups on the protein.
The second step, which is an application of the azide-functionalized protein, involves the "click" reaction of the terminal azide with a molecule containing an alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This reaction forms a stable triazole linkage.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
-
Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns
-
Characterization Instruments: SDS-PAGE system, mass spectrometer
Step-by-Step Conjugation Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could compete with the protein for reaction with this compound.
-
-
Reagent Preparation:
-
Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 10- to 50-fold molar excess of the PEG linker over the protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1 to 4 hours. The reaction time and temperature may need to be optimized.
-
-
Reaction Quenching:
-
Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecule impurities by size-exclusion chromatography (SEC). This method separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated protein from smaller reactants.
-
Alternatively, ion-exchange chromatography (IEX) can be used to separate the PEGylated protein from the unmodified protein, as the PEGylation can alter the surface charge of the protein.
-
Dialysis or ultrafiltration can also be employed to remove low molecular weight by-products.
-
Characterization of the Azide-PEG4-Protein Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher molecular weight band compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm the number of PEG units attached to the protein.
-
Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein is retained after conjugation.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from a typical this compound conjugation experiment. Actual results will vary depending on the protein and reaction conditions.
| Parameter | Unmodified Protein | Azide-PEG4-Protein Conjugate |
| Molecular Weight (SDS-PAGE) | ~50 kDa | ~55-60 kDa (depending on PEGylation degree) |
| Molecular Weight (Mass Spec) | 50,000 Da | 50,373 Da (for 1 PEG chain) |
| Conjugation Efficiency | N/A | 60-80% (target dependent) |
| Protein Recovery | N/A | > 85% |
| Purity (post-purification) | > 95% | > 95% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to proteins.
Chemical Reaction Pathway
Caption: Nucleophilic substitution reaction of this compound with a protein.
Subsequent "Click Chemistry" Application
Caption: "Click Chemistry" ligation of an azide-functionalized protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.0 and 9.0 to facilitate deprotonation of amines. |
| Insufficient molar excess of this compound. | Increase the molar ratio of the PEG linker to the protein. | |
| Presence of competing nucleophiles in the buffer. | Use a buffer free of primary amines (e.g., bicarbonate or borate). | |
| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume). |
| Protein instability at the reaction pH. | Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |
| Multiple PEGylation Products | High reactivity of the protein. | Reduce the molar excess of this compound and shorten the reaction time. |
Conclusion
The conjugation of this compound to proteins provides a robust method for introducing a bioorthogonal azide handle for subsequent modifications. This protocol offers a general framework that can be adapted and optimized for specific proteins and applications. Careful control of reaction conditions and thorough characterization of the final product are essential for successful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 168640-82-2 | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition with Azide-PEG4-Tos
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise and efficient conjugation of molecules is a cornerstone of modern chemical biology, drug development, and materials science. Among the most powerful methods for achieving this are the azide-alkyne cycloaddition reactions, often referred to as "click chemistry." These reactions are characterized by their high yields, specificity, and biocompatibility. This document provides a detailed comparison of two major variants of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on the use of Azide-PEG4-Tos, a versatile heterobifunctional linker.
This compound contains an azide group for participation in click chemistry, a flexible tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a tosyl group that can serve as a leaving group in nucleophilic substitution reactions. This combination of functionalities makes it a valuable tool for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]
This application note will provide a quantitative comparison of CuAAC and SPAAC, detailed experimental protocols for each method using this compound, and visual guides to the reaction mechanisms and workflows to aid researchers in selecting the optimal conjugation strategy for their specific needs.
Principles of CuAAC and SPAAC
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed ligation of a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[4][5] The copper catalyst dramatically accelerates the reaction rate, allowing for efficient conjugation at low concentrations and under mild conditions. However, the requirement for a copper catalyst can be a limitation in biological systems due to potential cytotoxicity. The use of copper-chelating ligands like THPTA can mitigate this toxicity and protect biomolecules from oxidative damage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, which allows the reaction to proceed without the need for a catalyst. This makes SPAAC highly suitable for applications in living cells and in vivo where the presence of copper is undesirable. The reaction kinetics of SPAAC are generally slower than CuAAC and are dependent on the specific cyclooctyne used.
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for each reaction when using an azide-PEG linker like this compound.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to potential copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (10 to 104 M-1s-1) | Generally slower, dependent on the cyclooctyne (e.g., DBCO) |
| Alkyne Reactant | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Typical Reaction Time | 30 minutes to 4 hours | 2 to 12 hours |
| Molar Excess of this compound | 1.5 to 10-fold excess over the alkyne-functionalized molecule | 1.5 to 5-fold excess over the cyclooctyne-functionalized molecule |
| Primary Advantages | Fast kinetics, high yields, use of simple terminal alkynes | High biocompatibility, no catalyst required, bioorthogonal |
| Primary Disadvantages | Potential for copper toxicity, may require stabilizing ligands | Slower kinetics, requires synthesis of strained cyclooctynes |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a biomolecule functionalized with either a terminal alkyne (for CuAAC) or a DBCO group (for SPAAC). Note: These protocols provide a starting point and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the conjugation of this compound to a protein containing a terminal alkyne.
Materials:
-
Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage)
-
Desalting column or appropriate chromatography system for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized protein solution.
-
Add the this compound stock solution to achieve a 4 to 50-fold molar excess over the protein.
-
If desired, add aminoguanidine to a final concentration of 1-5 mM.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final CuSO₄ concentration of 0.25 mM, use 1.25 mM THPTA). Let this mixture stand for a few minutes.
-
Add the copper catalyst premix to the protein-azide mixture.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM to initiate the cycloaddition.
-
Gently mix the solution and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column to remove excess reagents or by a suitable chromatography method such as size-exclusion or affinity chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol describes the conjugation of this compound to a DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Desalting column or appropriate chromatography system for purification
Procedure:
-
Preparation of Reactants:
-
Prepare the DBCO-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dissolve this compound in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized antibody with a 1.5 to 5-fold molar excess of this compound.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized based on the specific reactants.
-
-
Purification:
-
Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted this compound.
-
Visualizations
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation using this compound.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for bioconjugation with this compound.
Conclusion
Both CuAAC and SPAAC are powerful and versatile methods for bioconjugation that can be readily employed with the heterobifunctional linker, this compound. The choice between the two reactions will primarily depend on the specific requirements of the application. CuAAC offers the advantage of faster reaction kinetics, which can be beneficial for high-throughput applications and when working with less stable biomolecules. In contrast, SPAAC provides a copper-free alternative that is ideal for applications in living systems where cytotoxicity is a major concern. By carefully considering the quantitative data and following the detailed protocols provided in this application note, researchers can successfully utilize this compound to create a wide range of well-defined bioconjugates for their research and development needs.
References
Application Notes and Protocols for Azide-PEG4-Tos in the Development of Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, flexibility, and chemical composition—is paramount to the efficacy of the PROTAC.
Azide-PEG4-Tos is a versatile, flexible linker building block widely employed in the synthesis of PROTACs. The polyethylene glycol (PEG) chain enhances the hydrophilicity and solubility of the resulting PROTAC, often improving its pharmacokinetic properties. The terminal azide group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular assembly of PROTACs. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, offering an alternative conjugation strategy.
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound, with a focus on targeting the bromodomain-containing protein 4 (BRD4) and the interleukin-1 receptor-associated kinase 4 (IRAK4).
Key Applications of this compound in PROTAC Development
-
Modular PROTAC Synthesis: The azide functionality allows for the late-stage conjugation of a POI ligand with an E3 ligase ligand, facilitating the rapid generation of PROTAC libraries with varying linker lengths and attachment points. This modularity is crucial for optimizing degradation efficiency.
-
Enhanced Solubility and Permeability: The hydrophilic PEG4 spacer can improve the aqueous solubility of often lipophilic PROTAC molecules, which is critical for their biological activity and administration.
-
Flexible Linker for Ternary Complex Formation: The flexibility of the PEG chain can accommodate the conformational requirements for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and degradation.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs targeting BRD4 and IRAK4, highlighting the impact of the linker on their degradation capabilities.
Table 1: Quantitative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG | HeLa | <100 | >90 | [1] |
| ARV-771 | VHL | PEG | Prostate Cancer Cell Lines | <1 | >90 | [1] |
| Compound 34 | CRBN | PEG-containing | MDA-MB-231 | 60 | >80 | [2] |
| Compound 37 | CRBN | PEG-containing | MDA-MB-231 | 62 | >80 | [2] |
| QCA570 | VHL | Not specified | Bladder Cancer Cells | ~1 | >90 | [3] |
Table 2: Quantitative Degradation Data for IRAK4-Targeting PROTACs with PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | CRBN | PEG2 | OCI-LY10, TMD8 | <1000 | >80 | |
| Compound 3 | VHL | Carbon chain | PBMCs | 3000 | 50 | |
| FIP22 | CRBN | Not specified | HEK293T, THP-1 | 3.2 | >90 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
BRD4 Signaling Pathway and Degradation
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, regulating the transcription of key oncogenes like c-Myc. Degradation of BRD4 by PROTACs can thus inhibit cancer cell proliferation.
References
Applications of Azide-PEG4-Tos in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG4-Tos is a heterobifunctional linker that has emerged as a valuable tool in modern drug discovery and development. Its unique structure, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a tosyl (Tos) leaving group, enables a versatile and efficient two-step conjugation strategy. This allows for the precise assembly of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The PEG4 spacer enhances the hydrophilicity of the resulting conjugates, which can improve their solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[4][5] The azide group serves as a handle for bioorthogonal "click chemistry," specifically the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the initial attachment of the linker to a ligand or payload. This combination of features makes this compound a powerful building block for creating targeted therapeutics and chemical biology probes.
Key Applications
The primary applications of this compound in drug discovery revolve around its use as a linker in the construction of:
-
Proteolysis Targeting Chimeras (PROTACs): These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to connect the target protein ligand to the E3 ligase ligand.
-
Antibody-Drug Conjugates (ADCs): These are targeted therapies consisting of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the payload to cancer cells expressing a specific antigen. This compound can be used to conjugate the cytotoxic drug to the antibody.
Data Presentation: Impact of PEG Linker Length on Efficacy
The length of the PEG linker is a critical parameter in the design of both PROTACs and ADCs, significantly influencing their efficacy. The following tables summarize quantitative data from various studies, highlighting the importance of linker optimization.
Table 1: Influence of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 3 | 55 | 85 | |
| BRD4 | VHL | 4 | 20 | 95 | |
| BRD4 | VHL | 5 | 15 | >98 | |
| BRD4 | VHL | 6 | 30 | 92 | |
| Estrogen Receptor α (ERα) | - | 12-atom linker | - | Less Effective | |
| Estrogen Receptor α (ERα) | - | 16-atom linker | - | More Effective | |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms | No degradation | - | |
| TANK-binding kinase 1 (TBK1) | VHL | 12-29 atoms | Submicromolar | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Influence of PEG Linker Length on ADC Properties
| ADC Component | Property Measured | PEG2 | PEG4 | PEG8 | Reference |
| Non-cleavable linker-payload | Drug-to-Antibody Ratio (DAR) | Similar to PEG4 | Similar to PEG2 | - | |
| Cleavable linker-payload | Drug-to-Antibody Ratio (DAR) | 3.9 | - | 2.4 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of this compound. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC. Step 1 involves the reaction of the tosyl group of this compound with a nucleophilic handle on the target protein ligand. Step 2 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the E3 ligase ligand.
Materials:
-
Target protein ligand with a nucleophilic group (e.g., phenol, amine)
-
This compound
-
E3 ligase ligand with a terminal alkyne
-
Base (e.g., K2CO3, DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction buffer (e.g., 1:1 t-BuOH/H2O)
-
Purification supplies (e.g., HPLC, silica gel)
Procedure:
Step 1: Synthesis of Ligand-PEG4-Azide Intermediate
-
Dissolve the target protein ligand (1.0 eq.) in an anhydrous solvent.
-
Add a base (1.5-2.0 eq.).
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and purify the Ligand-PEG4-Azide intermediate using standard techniques (e.g., extraction, column chromatography).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the Ligand-PEG4-Azide intermediate (1.0 eq.) and the alkyne-functionalized E3 ligase ligand (1.0-1.2 eq.) in the reaction buffer.
-
Prepare fresh stock solutions of 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water.
-
In a separate tube, prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, purify the final PROTAC product using HPLC.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol outlines the site-specific conjugation of a drug to an antibody using this compound and strain-promoted azide-alkyne cycloaddition (SPAAC). This method requires an antibody with a genetically encoded alkyne-containing unnatural amino acid or an antibody that has been chemically modified to introduce an alkyne handle.
Materials:
-
Antibody with a strained alkyne (e.g., DBCO, BCN)
-
Drug-linker intermediate (Drug-NH-CO-PEG4-Azide, synthesized via nucleophilic substitution on this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Preparation of Drug-Linker: Synthesize the drug-linker intermediate by reacting the amine-containing drug with this compound in the presence of a base. Purify the product.
-
Antibody-Drug Conjugation:
-
Prepare the alkyne-modified antibody in PBS.
-
Dissolve the Drug-PEG4-Azide in a minimal amount of DMSO and add it to the antibody solution (typically at a 5-10 fold molar excess).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker by size-exclusion chromatography (SEC).
-
Concentrate the purified ADC.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the aggregation of the ADC by SEC.
-
Confirm the binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).
-
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Conclusion
This compound is a versatile and powerful tool for the construction of complex bioconjugates in drug discovery. Its well-defined structure and dual reactivity allow for the precise and efficient synthesis of PROTACs and ADCs with enhanced physicochemical properties. The provided application notes and protocols serve as a guide for researchers to leverage the potential of this valuable linker in the development of next-generation targeted therapeutics. The optimization of linker length and composition remains a critical aspect of designing effective PROTACs and ADCs, and the systematic evaluation of different linkers is essential for maximizing therapeutic potential.
References
Troubleshooting & Optimization
Optimizing PROTAC Synthesis with Azide-PEG4-Tos: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions during PROTAC synthesis using Azide-PEG4-Tos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive functionalities?
This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features two key reactive groups:
-
An azide group (N₃) , which is used for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the efficient and specific formation of a stable triazole ring when reacted with an alkyne-functionalized molecule.[][]
-
A tosyl group (Ts) , which is an excellent leaving group for nucleophilic substitution (SN2) reactions.[5] This enables the covalent attachment of nucleophiles such as amines, alcohols, or thiols.
The molecule also contains a four-unit polyethylene glycol (PEG) chain, which enhances the solubility and can influence the physicochemical properties of the final PROTAC molecule.
Q2: Which functional group on this compound should I react first?
The order of reactions depends on the overall synthetic strategy and the functional groups present on your protein of interest (POI) ligand and E3 ligase ligand. A common approach is a convergent synthesis where the linker is first attached to one of the ligands, followed by conjugation to the second ligand.
-
If one of your ligands has a nucleophilic handle (e.g., an amine) and the other has an alkyne, you could first perform the nucleophilic substitution on the tosyl group, purify the intermediate, and then perform the click chemistry reaction.
-
Alternatively, if one ligand has an alkyne and the other has a nucleophile, you could first perform the click chemistry reaction and then the nucleophilic substitution.
Consider the stability of your ligands under the reaction conditions for each step to determine the optimal sequence.
Q3: What are the main advantages of using a PEG linker in PROTAC design?
PEG linkers are widely used in PROTAC synthesis due to several beneficial properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.
-
Favorable Physicochemical Properties: PEG linkers can positively influence cell permeability and other pharmacokinetic properties.
-
Tunable Length: The length of the PEG chain can be easily modified to optimize the distance between the two ligands, which is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
-
Flexibility: The flexibility of the PEG linker can allow for the necessary conformational adjustments required for effective ternary complex formation.
Q4: How does the length of the PEG linker affect PROTAC efficacy?
The length of the linker is a critical parameter that can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. An optimal linker length is required to correctly orient the POI and the E3 ligase for efficient ubiquitination.
-
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
A linker that is too long might lead to a non-productive ternary complex where the lysine residues on the POI are not accessible for ubiquitination.
The optimal linker length is target-dependent and must be determined empirically for each new PROTAC system.
Troubleshooting Guides
Troubleshooting Nucleophilic Substitution of the Tosyl Group
Problem: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Suggestion |
| Poor quality of this compound | Ensure the linker is stored correctly, protected from moisture and light. Purity can be checked by NMR or LC-MS. |
| Weak nucleophile | Increase the reaction temperature. If the nucleophile is an alcohol, consider converting it to its more nucleophilic alkoxide form using a non-nucleophilic base. |
| Suboptimal reaction conditions | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species. Ensure all reagents and glassware are anhydrous, as water can hydrolyze the tosylate. An appropriate, non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) is often required to neutralize any acid formed. |
| Side reactions (e.g., elimination) | Use a less bulky and strongly nucleophilic reagent. Employ lower reaction temperatures to favor substitution over elimination. |
| Steric hindrance | If the nucleophile is sterically hindered, a higher reaction temperature or a longer reaction time may be necessary. |
Troubleshooting Click Chemistry (CuAAC and SPAAC)
Problem: Failed or low-yield click chemistry reaction.
| Potential Cause | Troubleshooting Suggestion |
| For CuAAC: Inactive copper catalyst | The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure a fresh solution of a reducing agent like sodium ascorbate is used. The use of a stabilizing ligand such as TBTA or THPTA can prevent the oxidation of Cu(I) to the inactive Cu(II) state. |
| For CuAAC: Copper toxicity to biomolecules | If working with sensitive biomolecules, consider using a copper-free click chemistry method like SPAAC. |
| Low reactivity of alkyne or azide | Ensure the purity of your starting materials. For SPAAC, the reaction rate is highly dependent on the strain of the cyclooctyne used (e.g., DBCO is generally faster than BCN). |
| Suboptimal solvent | A variety of solvents can be used, often mixtures of water with DMSO, DMF, or alcohols. The choice depends on the solubility of your substrates. |
| Presence of impurities | Unreacted starting materials or byproducts from previous steps can interfere with the reaction. Ensure intermediates are properly purified. |
Quantitative Data Summary
Table 1: Comparison of CuAAC and SPAAC for PROTAC Synthesis
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Catalyst | Requires Copper(I) | Metal-free | SPAAC is preferred for biological systems sensitive to copper toxicity. |
| Reaction Rate | Generally faster (10 to 10⁴ M⁻¹s⁻¹) | Generally slower (10⁻² to 1 M⁻¹s⁻¹), dependent on cyclooctyne strain | CuAAC offers significantly faster kinetics for in vitro synthesis. |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live-cell and in vivo applications | SPAAC is the method of choice for bioorthogonal labeling in living systems. |
| Reagents | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO, BCN) | SPAAC reagents can be more expensive and may introduce steric bulk. |
| Typical Yield | 70-95% | 80-99% | Both methods can achieve high yields under optimized conditions. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution of this compound with an Amine-Containing Ligand
This protocol describes the reaction of the tosyl group of this compound with a primary or secondary amine on a POI or E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing ligand (1.0 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography or preparative HPLC system
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired azide-PEG4-ligand conjugate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-functionalized intermediate (from Protocol 1) and an alkyne-containing ligand.
Materials:
-
Azide-functionalized intermediate (1.0 equivalent)
-
Alkyne-containing ligand (1.0-1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents)
-
Sodium ascorbate (e.g., 0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a stabilizing ligand)
-
Solvent (e.g., a mixture of DMSO and water, or DMF)
-
Nitrogen or Argon gas
-
Standard work-up and purification reagents
-
Preparative HPLC system
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-containing ligand (1.0-1.2 eq) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ in water. If using a stabilizing ligand, pre-mix the CuSO₄ and the ligand.
-
To the stirred reaction mixture, add the CuSO₄ solution (and ligand, if used), followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent, or directly purified.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).
-
Characterize the final product by LC-MS and NMR.
Visualizations
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: PROTAC-mediated degradation of BRD4 and its effect on oncogene transcription.
References
Common side reactions and byproducts with Azide-PEG4-Tos
Welcome to the technical support center for Azide-PEG4-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the synthesis and application of this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a tetraethylene glycol (PEG4) spacer with a terminal azide (-N₃) group and a terminal tosyl (-OTs) group. The PEG4 spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of conjugated molecules.[1]
Its primary applications include:
-
Bioconjugation: The azide and tosyl groups are orthogonal, meaning they react with different functional groups under distinct conditions. This allows for the sequential and specific linkage of two different molecules.[2]
-
PROTACs (Proteolysis Targeting Chimeras): this compound is commonly used as a linker in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation.[3][4]
-
Click Chemistry: The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are powerful tools for bioconjugation.[3]
Q2: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process starting from tetraethylene glycol (HO-PEG4-OH):
-
Monotosylation: One of the terminal hydroxyl groups of tetraethylene glycol is reacted with tosyl chloride (TsCl) in the presence of a base to form HO-PEG4-Tos.
-
Azidation: The remaining hydroxyl group is then converted to an azide by reacting it with an azide source, such as sodium azide (NaN₃), typically via a mesylate or tosylate intermediate. Alternatively, the tosylated PEG alcohol is reacted with sodium azide.
Q3: What are the most common side reactions and byproducts in the synthesis of this compound?
The most common side reactions and byproducts are associated with the tosylation step. Controlling the stoichiometry is crucial to minimize the formation of the ditosylated byproduct, Tos-PEG4-Tos. Other potential byproducts include unreacted starting materials (tetraethylene glycol) and hydrolyzed tosyl chloride (p-toluenesulfonic acid). During the azidation step, incomplete reaction can lead to residual tosylated starting material.
Q4: How can I purify the final this compound product?
Purification of PEGylated molecules can be challenging due to their physical properties. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is often used to separate the desired monofunctionalized product from the starting diol and the ditosylated byproduct.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be effective for separating PEG derivatives with a high degree of purity.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.
Q5: How should I store this compound?
For long-term stability, it is recommended to store this compound at -20°C in a desiccated environment.
Troubleshooting Guides
Synthesis of this compound
Problem 1: Low yield of the desired monotosylated product (HO-PEG4-Tos).
| Possible Cause | Recommended Solution |
| Formation of Ditosyl-PEG4-Tos | Carefully control the stoichiometry. Use a molar ratio of tetraethylene glycol to tosyl chloride greater than 1:1. A common starting point is a significant excess of the diol. |
| Hydrolysis of Tosyl Chloride | Use fresh, high-purity tosyl chloride. Ensure all glassware is dry and use an anhydrous solvent. |
| Inefficient Reaction | Ensure the reaction is performed at the optimal temperature (often 0°C to room temperature). Use a suitable base (e.g., pyridine, triethylamine, or NaOH) to neutralize the HCl byproduct. |
Problem 2: Incomplete azidation of the tosylated intermediate.
| Possible Cause | Recommended Solution |
| Poor Leaving Group | While tosylate is a good leaving group, ensure the reaction conditions are appropriate for nucleophilic substitution. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Degraded Sodium Azide | Use fresh, dry sodium azide. |
Purification
Problem 3: Difficulty in separating this compound from byproducts.
| Possible Cause | Recommended Solution |
| Similar Polarity of Byproducts | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Co-elution of PEG species | Consider using preparative HPLC for higher purity. |
Click Chemistry Applications
Problem 4: Low yield in a subsequent click chemistry reaction.
| Possible Cause | Recommended Solution |
| Degraded this compound | Ensure the linker has been stored properly. The azide group is generally stable but can be sensitive to some reducing agents. |
| Inactive Copper Catalyst (for CuAAC) | Use a fresh source of Cu(I) or a Cu(II) salt with a reducing agent like sodium ascorbate. The use of a stabilizing ligand such as TBTA or THPTA is recommended. |
| Oxygen Interference (for CuAAC) | Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) as oxygen can oxidize the Cu(I) catalyst. |
Experimental Protocols
Monotosylation of Tetraethylene Glycol
This protocol is adapted from a general procedure for the monotosylation of tetraethylene glycol.
-
Dissolve tetraethylene glycol (e.g., 100 g, 515 mmol) in THF (230 mL).
-
Add a solution of sodium hydroxide (e.g., 6.89 g, 172 mmol) in deionized water (20 mL).
-
Cool the mixture to 0°C.
-
Add a solution of tosyl chloride (e.g., 9.81 g, 51.5 mmol) in THF (20 mL) dropwise.
-
Stir the reaction at 0°C for 2 hours.
-
Quench the reaction by pouring the solution into deionized water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the monotosylated product.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct | Chemical Structure | Formation Step | Reason for Formation | Mitigation Strategy |
| Ditosyl-PEG4-Tos | Tos-O-(CH₂CH₂O)₄-Tos | Tosylation | Excess tosyl chloride or reaction conditions favoring disubstitution. | Use an excess of tetraethylene glycol relative to tosyl chloride. |
| Tetraethylene Glycol | HO-(CH₂CH₂O)₄-OH | Tosylation | Incomplete reaction. | Use a slight excess of tosyl chloride and ensure adequate reaction time. |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Tosylation | Hydrolysis of tosyl chloride by moisture. | Use anhydrous conditions and fresh reagents. |
| HO-PEG4-Tos | HO-(CH₂CH₂O)₄-Tos | Azidation | Incomplete azidation reaction. | Ensure sufficient reaction time, temperature, and fresh sodium azide. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in monotosylation.
Caption: Common side reactions in the tosylation step.
References
Technical Support Center: Efficient Catalyst Selection for Azide-PEG4-Tos Click Chemistry
Welcome to the technical support center for Azide-PEG4-Tos click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for the efficient synthesis of PEGylated conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction when using this compound?
This compound is a reagent used in click chemistry, most commonly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide group on the PEG linker and a terminal alkyne on a molecule of interest.[1][2] This method is widely used for bioconjugation due to its high efficiency, selectivity, and biocompatibility under mild conditions.[3][4]
Q2: What is the role of the catalyst in this reaction?
The catalyst, typically a copper(I) species, is essential for the CuAAC reaction. It significantly accelerates the rate of the 1,3-dipolar cycloaddition between the azide and the alkyne, and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[5] Without the copper catalyst, the reaction would require high temperatures and result in a mixture of isomers.
Q3: Which copper source is best for my experiment?
The choice of copper source can impact reaction efficiency. Copper(II) sulfate (CuSO₄) used in conjunction with a reducing agent like sodium ascorbate is a very common and convenient method for generating the active Cu(I) catalyst in situ. Other sources like copper(I) bromide (CuBr) and copper(I) iodide (CuI) can also be used, but may have different solubility and stability profiles. For sensitive biological applications, minimizing copper concentration is crucial to reduce potential cytotoxicity.
Q4: Why is a ligand necessary, and which one should I choose?
Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and protecting sensitive biomolecules from oxidative damage. For aqueous bioconjugation reactions with PEG linkers, water-soluble ligands are preferred.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended water-soluble ligand that is effective in protecting cells and biomolecules while maintaining high reaction efficiency.
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is another effective ligand, but it is not water-soluble and is typically used in reactions with organic co-solvents.
Q5: How does the PEG4 linker affect my reaction?
The PEG4 linker in this compound enhances the solubility and biocompatibility of the resulting conjugate. However, the length of the PEG chain can also introduce steric hindrance, which might slightly decrease the reaction rate compared to shorter linkers. The flexibility of the PEG linker is generally advantageous for allowing the reactive ends to come together.
Q6: What are common side reactions and how can I minimize them?
A common side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material. To minimize this:
-
Degas your solvents: Remove dissolved oxygen by bubbling an inert gas like argon or nitrogen through the reaction mixture.
-
Use a reducing agent: Sodium ascorbate is essential to reduce any Cu(II) back to the active Cu(I) state.
-
Maintain a low temperature: Running the reaction at room temperature or lower can help suppress this side reaction.
Another potential issue, especially in complex biological mixtures, is the reaction of the catalyst system with thiols, such as those in cysteine residues, which can lead to off-target labeling.
Troubleshooting Guide
Low or No Product Yield
Low or no formation of the desired product is a common issue in CuAAC reactions. The following decision tree can guide you through the troubleshooting process.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Data Presentation
Table 1: Comparison of Catalytic Systems for CuAAC Reactions
This table summarizes the performance of different copper sources and ligands. Yields can be substrate-dependent.
| Catalyst System | Ligand | Reducing Agent | Typical Solvent | Reaction Time | Typical Yield (%) | Key Features |
| CuSO₄ | THPTA | Sodium Ascorbate | Aqueous buffers, t-BuOH/H₂O | 1 - 4 hours | >90% | Ideal for bioconjugation in aqueous media; protects sensitive substrates. |
| CuSO₄ | TBTA | Sodium Ascorbate | DMSO/H₂O, THF/H₂O | 1 - 8 hours | >90% | High efficiency, but TBTA is not water-soluble. |
| CuI | None | None | Organic Solvents (e.g., THF, DMF) | 12 - 24 hours | Variable, often >80% | Does not require a reducing agent, but can be sensitive to air. |
| CuBr | None | None | Organic Solvents | Variable | Variable | Similar to CuI, but less commonly used in bioconjugation. |
Table 2: Effect of Reaction Parameters on CuAAC Efficiency
| Parameter | Condition | Effect on Yield/Rate | Recommendation |
| Catalyst Loading | 0.1 - 5 mol% | Higher loading can increase rate but also side reactions. | Optimize for your specific reaction; start with 1 mol%. |
| Ligand:Copper Ratio | 1:1 to 5:1 | Higher ratios can protect the catalyst and substrate. | A 5:1 ratio is often recommended for sensitive biomolecules. |
| Temperature | Room Temp to 50°C | Higher temperatures increase rate but can also promote side reactions and degrade sensitive molecules. | Start at room temperature. Gentle heating can be used if the reaction is slow. |
| pH | 4 - 12 | The reaction is generally tolerant of a wide pH range. | For bioconjugation, maintain the pH that preserves the stability of your biomolecule (typically pH 7-8). |
Experimental Protocols
General Experimental Workflow for CuAAC
The following diagram outlines a typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition reaction.
Caption: A general experimental workflow for CuAAC reactions.
Detailed Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for your specific molecules.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Solvent: Degassed t-Butanol/Water (1:1) or a suitable buffer (e.g., PBS)
Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount in the chosen solvent.
-
Alkyne-Molecule (10 mM): Dissolve the appropriate amount in the chosen solvent.
-
CuSO₄ (100 mM): Dissolve in deionized water.
-
THPTA (200 mM): Dissolve in deionized water.
-
Sodium Ascorbate (1 M): Prepare this solution fresh in deionized water just before use.
Procedure (for a 1 mL final reaction volume):
-
In a microcentrifuge tube, add the following in order:
-
100 µL of the 10 mM this compound stock solution (for a final concentration of 1 mM).
-
100 µL of the 10 mM Alkyne-Molecule stock solution (for a 1:1 molar ratio). Adjust volume for different ratios.
-
Solvent to bring the volume to 950 µL.
-
-
Prepare the Catalyst Premix: In a separate small tube, mix 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Let this stand for 1-2 minutes.
-
Add the 30 µL of the catalyst premix to the reaction tube containing the azide and alkyne. The final concentrations will be 1 mM Cu and 4 mM THPTA.
-
Vortex the mixture gently.
-
Initiate the Reaction: Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).
-
Gently mix the reaction by inverting the tube several times.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Gentle rotation can be beneficial.
-
Monitoring: The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Purification: Once the reaction is complete, the PEGylated product can be purified to remove the catalyst and unreacted reagents. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for removing small molecules from larger bioconjugates.
-
Dialysis/Ultrafiltration: Useful for removing salts, catalyst, and ligands from high molecular weight products.
-
Reverse-Phase HPLC (RP-HPLC): Can be used for purifying peptides and other small molecule conjugates.
-
References
Technical Support Center: Overcoming Steric Hindrance in Azide-PEG4-Tos Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation with Azide-PEG4-Tos, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
A1: this compound is a heterobifunctional crosslinker featuring a discrete four-unit polyethylene glycol (PEG) spacer.[1][2] It possesses two distinct reactive groups: an azide group and a tosyl group. The azide group is utilized in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[1][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions with functional groups like amines and thiols.[4]
Q2: What is steric hindrance and how does it affect my this compound bioconjugation?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reaction site impedes a chemical reaction. In the context of this compound bioconjugation, bulky molecules or a crowded environment around the target functional group on your biomolecule can prevent the this compound from accessing the site, leading to low or no conjugation yield.
Q3: How does the PEG4 linker in this compound help in bioconjugation?
A3: The polyethylene glycol (PEG) spacer in this compound offers several advantages. It increases the hydrophilicity and solubility of the molecule and the resulting conjugate in aqueous buffers. The PEG4 linker also provides a defined spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of the biomolecule.
Q4: When should I choose the azide "click chemistry" reaction versus the tosyl group substitution?
A4: The choice of reaction depends on the available functional groups on your target molecule.
-
Azide (Click Chemistry): Use the azide functionality if your molecule has a terminal alkyne for a CuAAC reaction or a strained alkyne (e.g., DBCO, BCN) for a SPAAC reaction. Click chemistry is known for its high efficiency and biocompatibility.
-
Tosyl Group (Nucleophilic Substitution): Utilize the tosyl group if your molecule has available nucleophiles such as primary amines (-NH2) or thiols (-SH).
Q5: Can I use this compound in PROTAC synthesis?
A5: Yes, this compound is a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Steric Hindrance at the Conjugation Site | - Increase Molar Excess: Use a higher molar ratio of this compound to your target molecule to drive the reaction forward. - Optimize Reaction Temperature: For sterically hindered substrates, increasing the reaction temperature (e.g., 40-60°C for CuAAC) can help overcome the activation energy barrier. - Consider a Longer PEG Linker: If steric hindrance is significant, using a linker with a longer PEG chain (e.g., Azide-PEG8-Tos) can provide more flexibility and reach. |
| Inactive Reagents | - Use Fresh Reagents: Prepare solutions of your reagents, especially reducing agents for CuAAC like sodium ascorbate, immediately before use. - Proper Storage: Ensure this compound and other reagents are stored under the recommended conditions (typically -20°C) to prevent degradation. |
| Suboptimal Reaction Conditions (pH, Buffer) | - pH Optimization: Ensure the pH of your reaction buffer is optimal for the specific chemistry. For NHS ester reactions (a common way to introduce alkynes or azides), a pH of 7.2-8.0 is recommended. For maleimide-thiol reactions, a pH of 6.5-7.5 is ideal. - Avoid Interfering Buffers: Do not use buffers containing primary amines (e.g., Tris) for reactions involving NHS esters, as they will compete with the desired reaction. |
| Hydrolysis of Reactive Groups | - Prompt Use of Solutions: Use dissolved reagents like NHS esters immediately as they are susceptible to hydrolysis in aqueous solutions. |
| For Azide-Alkyne Click Chemistry (CuAAC): | |
| Inefficient Copper Catalyst | - Fresh Reducing Agent: Ensure the sodium ascorbate solution is freshly prepared. - Use of Ligands: For sterically hindered reactions, consider using a copper-stabilizing ligand such as THPTA or TBTA to improve catalyst efficiency. |
| For Tosyl Group Nucleophilic Substitution: | |
| Poor Nucleophilicity of the Target Molecule | - Increase pH: For amine nucleophiles, increasing the pH slightly can increase their nucleophilicity, but be mindful of potential side reactions. - Use a Stronger Base: A non-nucleophilic base can be used to deprotonate the nucleophile. |
| Side Reaction (Chlorination) | - In some cases, the chloride ion from tosyl chloride (used in the synthesis of the tosylate) can act as a nucleophile, leading to a chlorinated byproduct. Using p-toluenesulfonic anhydride instead of tosyl chloride during synthesis can prevent this. |
Problem 2: Aggregation of the Final Conjugate
| Potential Cause | Recommended Solution |
| Insufficient PEGylation | - If the degree of conjugation is low, the PEG chains may not provide enough of a hydrophilic shield. Optimize the reaction to increase the number of conjugated PEG linkers. |
| Hydrophobic Payload | - The conjugated molecule itself may be hydrophobic. The PEG4 linker increases solubility, but for highly hydrophobic molecules, a longer PEG linker may be necessary. |
| Inappropriate Buffer Conditions | - Screen different storage buffers with varying pH and ionic strengths to find conditions that maintain the solubility and stability of the conjugate. - Consider adding excipients like arginine or polysorbates to prevent aggregation. |
Quantitative Data Summary
The length of the PEG linker can significantly impact the efficiency and outcome of a bioconjugation reaction, especially in cases of steric hindrance.
Table 1: Impact of PEG Spacer Length on Conjugation Efficiency in a Sterically Hindered System (Representative Data)
| PEG Spacer Length | Molar Ratio (Linker:Protein) | Reaction Time (hours) | Conjugation Yield (%) |
| PEG4 | 20:1 | 4 | 35 |
| PEG8 | 20:1 | 4 | 65 |
| PEG12 | 20:1 | 4 | 80 |
This table illustrates a general trend. Actual results will vary depending on the specific reactants and conditions.
Table 2: Comparison of Reaction Rates for Common Azide-Alkyne Cycloaddition Chemistries
| Reaction Type | Catalyst/Promoter | Relative Reaction Rate | Suitability for Sterically Hindered Systems |
| CuAAC | Copper(I) | Fast | Good (can be enhanced with ligands) |
| SPAAC | Strain-promoted (e.g., DBCO, BCN) | Moderate to Slow | Fair (can be limited by the bulkiness of the strained alkyne) |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants:
-
Dissolve your alkyne-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Dissolve this compound in a water-miscible organic solvent like DMSO to a stock concentration of 10-50 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the biomolecule solution.
-
In separate vials, prepare fresh aqueous solutions of a copper(II) sulfate (e.g., 50 mM) and a reducing agent like sodium ascorbate (e.g., 250 mM). A copper-stabilizing ligand like THPTA can also be included with the copper sulfate.
-
Add the copper sulfate solution (with ligand, if used) to the reaction mixture to a final concentration of 1-2 mM.
-
Add the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C for sterically hindered reactions.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: General Procedure for Nucleophilic Substitution with the Tosyl Group
-
Preparation of Reactants:
-
Dissolve your nucleophile-containing molecule (e.g., a protein with accessible amine or thiol groups) in a suitable buffer. For amines, a borate or phosphate buffer at pH 8-9 is common. For thiols, a phosphate buffer at pH 7-7.5 is recommended.
-
Dissolve this compound in a water-miscible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the nucleophile solution. The optimal ratio should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent can be added. For example, a small molecule with a primary amine (like Tris buffer) can be added to react with any remaining tosyl groups.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted linker and other small molecules.
-
Visualizations
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEG Tosylate | BroadPharm [broadpharm.com]
Monitoring the progress of Azide-PEG4-Tos reactions by TLC or LC-MS
Welcome to our technical support center for monitoring Azide-PEG4-Tos reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction typically used for?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The tosyl group is an excellent leaving group for nucleophilic substitution, often with sodium azide, to produce an azido-PEGylated molecule. The azide group can then be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate the PEG linker to another molecule.[1][3]
Q2: Why is it important to monitor the progress of this reaction?
A2: Monitoring the reaction is crucial to determine when the starting material (the tosylated PEG) has been fully consumed and converted to the desired azide product. This prevents unnecessary extension of reaction times and helps in optimizing reaction conditions to maximize yield and purity. Incomplete reactions will result in a mixture of starting material and product, which can complicate downstream purification and subsequent conjugation steps.
Q3: What are the key differences between the starting material and the product that allow for their separation and monitoring?
A3: The primary difference is the replacement of the bulky, relatively less polar tosyl group with the smaller, more polar azide group. This change in polarity is the basis for separation by TLC. In LC-MS, the change in molecular weight allows for differentiation between the starting material and the product.
Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of the this compound reaction by observing the disappearance of the starting material and the appearance of the product.
Experimental Protocol: TLC Analysis
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or the reaction solvent) to an appropriate concentration for spotting.
-
Spotting: On a silica gel TLC plate, spot the starting material (as a reference), the reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other).[4] The co-spot helps to confirm if the spots are separating.
-
Eluent (Mobile Phase): A common solvent system for PEGylated compounds is a mixture of a non-polar and a polar solvent. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. The ratio will need to be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Development: Place the spotted TLC plate in a developing chamber saturated with the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: PEG compounds and azides are often not visible under UV light. Therefore, a chemical stain is required.
Visualization of Spots
Due to the nature of the compounds, specific staining methods are required for visualization.
-
For PEG compounds (general): A Dragendorff stain can be effective for visualizing PEG-containing molecules.
-
For Azides (specific): A highly sensitive and specific method for visualizing azides involves a two-step process:
-
Reduction: Dip the dried TLC plate in a solution of triphenylphosphine (e.g., 10% in dichloromethane) for about 30 seconds. This reduces the azide to a primary amine.
-
Ninhydrin Staining: After drying the plate, dip it into a ninhydrin solution (e.g., 0.3g ninhydrin in 100 ml of n-butanol with 3 ml of acetic acid). Gently heat the plate with a heat gun until colored spots (usually purple or yellow) appear. This method is highly sensitive.
-
Interpreting TLC Results
The progress of the reaction is monitored by the change in the spot pattern over time. The starting tosylated PEG will have a higher Rf value (travel further up the plate) than the more polar azide product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Quantitative Data for TLC
The following table provides approximate Rf values for a PEG4-tosylate and its corresponding diol precursor in a given solvent system. While the azide product's Rf is not specified, it is expected to be lower than the tosylate due to increased polarity. This data can be used as a starting point for optimizing your TLC conditions.
| Compound | Solvent System | Approximate Rf Value |
| Tetraethylene glycol mono-p-toluenesulfonate | 50% Ethyl Acetate in Hexane | 0.55 |
| Tetraethylene glycol | 50% Ethyl Acetate in Hexane | 0.1 |
| Azide-PEG4-OH (Expected) | 50% Ethyl Acetate in Hexane | < 0.55 |
Note: Rf values are dependent on the specific conditions (TLC plate, temperature, chamber saturation) and should be determined experimentally.
Troubleshooting TLC
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The solvent system is not optimal.- High boiling point reaction solvent (e.g., DMF, DMSO). | - Dilute the sample before spotting.- Experiment with different solvent polarities (e.g., increase the ratio of the polar solvent if streaking occurs at the baseline).- After spotting, place the TLC plate under high vacuum for a few minutes to remove residual high-boiling solvent before developing. |
| Spots are not visible | - Compound is not UV active.- Staining method is not suitable.- Sample concentration is too low. | - Use an appropriate chemical stain (e.g., triphenylphosphine/ninhydrin for azides, Dragendorff for PEGs).- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| Poor separation (Rf values too close) | - The polarity of the eluent is not optimal. | - Systematically vary the ratio of the polar and non-polar solvents in your eluent to improve separation. |
| All spots remain at the baseline | - The eluent is not polar enough. | - Increase the proportion of the polar solvent in your eluent (e.g., switch from 30% EtOAc in Hexane to 50% EtOAc in Hexane). |
| All spots run with the solvent front | - The eluent is too polar. | - Decrease the proportion of the polar solvent in your eluent (e.g., switch from 50% EtOAc in Hexane to 20% EtOAc in Hexane). |
Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that provides both separation and mass information, allowing for unambiguous identification of the starting material, product, and any potential side products.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture. Dilute it significantly with the initial mobile phase (e.g., water/acetonitrile with formic acid) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
Chromatography:
-
Column: A reverse-phase C18 column is a common choice for this type of analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds. An example gradient is a linear ramp from 5% to 95% B over 10-15 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for PEG compounds.
-
Data Acquisition: Acquire data in full scan mode to identify the m/z of all components.
-
Interpreting LC-MS Results
The reaction progress is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Due to the nature of PEG compounds and ESI, you will likely observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).
Quantitative Data for LC-MS
The following table lists the calculated molecular weights and expected m/z values for the starting material (assuming the reaction starts from Tos-PEG4-OH) and the product, Azide-PEG4-OH.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Expected m/z [M+Na]⁺ | Expected m/z [M+K]⁺ |
| Tos-PEG4-OH | C₁₅H₂₄O₆S | 348.41 | 349.13 | 371.11 | 387.09 |
| Azide-PEG4-OH | C₈H₁₇N₃O₄ | 219.24 | 220.13 | 242.11 | 258.08 |
Note: The observed m/z values may vary slightly depending on the calibration of the mass spectrometer.
Troubleshooting LC-MS
| Problem | Possible Cause(s) | Solution(s) |
| Broad or tailing peaks | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH. | - Ensure 0.1% formic acid is in both mobile phases to maintain an acidic pH.- Experiment with different column chemistries if peak shape does not improve. |
| Low signal intensity | - Poor ionization of the analyte.- Sample concentration is too low.- Ion suppression from matrix components. | - Confirm the mass spectrometer is in the correct ionization mode (positive ESI is recommended).- Increase the sample concentration.- Ensure the sample is sufficiently diluted to minimize matrix effects. |
| Complex mass spectrum with multiple peaks for a single compound | - Presence of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).- In-source fragmentation. | - This is common for PEG compounds. Identify the different adducts based on their mass differences (+22 for Na, +38 for K relative to H).- Optimize source conditions (e.g., reduce fragmentor voltage) to minimize fragmentation. |
| No peak detected for product | - Reaction has not started.- Product is not eluting from the column.- Incorrect mass range being scanned. | - Verify reaction conditions.- Adjust the LC gradient to ensure it is strong enough to elute the more polar product.- Ensure the scan range of the mass spectrometer covers the expected m/z of the product. |
Visual Workflows
Reaction and Monitoring Workflow
The following diagram illustrates the general workflow for the synthesis and monitoring of an Azide-PEG4 compound from its tosylated precursor.
Caption: Workflow for synthesis and monitoring.
TLC Troubleshooting Logic
This diagram provides a decision-making workflow for troubleshooting common TLC issues.
References
Addressing incomplete reactions in Azide-PEG4-Tos mediated ligations
Welcome to the technical support center for Azide-PEG4-Tos mediated ligations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in bioconjugation and other ligation applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains two reactive groups: an azide group and a tosyl group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The azide group is commonly used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The tosyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for the attachment of nucleophiles such as amines, thiols, or alcohols.[5] The PEG spacer enhances the solubility of the molecule in aqueous solutions. This linker is frequently utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.
Q2: What is the mechanism of the ligation reaction involving the tosyl group?
The ligation reaction involving the tosyl group is a nucleophilic substitution reaction. A nucleophile (e.g., an amine, thiol, or alcohol on your molecule of interest) attacks the carbon atom to which the tosyl group is attached. This results in the displacement of the tosylate anion (a very stable leaving group) and the formation of a new covalent bond between your molecule and the PEG linker.
Q3: Why is my this compound mediated ligation reaction incomplete?
Incomplete reactions can be attributed to several factors. These include suboptimal reaction conditions (temperature, pH, solvent), steric hindrance from the substrate or the PEG chain, hydrolysis of the tosyl group, or issues with the quality and storage of the reagents. For a detailed breakdown of potential causes and solutions, please refer to the Troubleshooting Guide below.
Q4: How can I monitor the progress of my ligation reaction?
The progress of the reaction can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate the starting materials from the product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the desired product. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.
Troubleshooting Guide: Incomplete Reactions
This guide addresses common issues encountered during this compound mediated ligations in a question-and-answer format.
Issue 1: Low to no product formation.
-
Question: I am not observing any significant product formation. What could be the reason?
-
Answer: This could be due to several factors:
-
Suboptimal Reaction Temperature: The reaction rate may be too slow at the current temperature. Increasing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to degradation of the reactants or product.
-
Incorrect pH: The nucleophilicity of your substrate can be highly dependent on the pH of the reaction medium. For instance, amines are more nucleophilic in their unprotonated form, which is favored at a more basic pH.
-
Poor Solvent Choice: The solvent should be able to dissolve all reactants and be compatible with the reaction chemistry. Common solvents for this type of reaction include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Degraded Reagents: Ensure that the this compound and your substrate have not degraded. The tosyl group can be susceptible to hydrolysis. It is recommended to store this compound at -20°C.
-
Issue 2: The reaction is slow and does not go to completion.
-
Question: My reaction starts but seems to stall before all the starting material is consumed. What can I do?
-
Answer: Slow and incomplete reactions are often due to:
-
Insufficient Reaction Time: Some ligation reactions, especially with sterically hindered substrates, may require longer reaction times. Monitor the reaction over an extended period to ensure it has reached completion.
-
Steric Hindrance: The bulky nature of the PEG chain or the substrate can physically block the nucleophile from attacking the tosylated carbon. In such cases, optimizing the linker length or the reaction conditions (e.g., higher temperature) might be necessary.
-
Inadequate Molar Ratio: An insufficient excess of one reactant may lead to an incomplete reaction. It is common to use a slight excess of the less expensive or more stable reactant.
-
Issue 3: I am observing the formation of side products.
-
Question: My reaction mixture shows multiple spots on TLC or extra peaks in the HPLC chromatogram. What are these side products?
-
Answer: The formation of side products can be due to:
-
Hydrolysis of the Tosyl Group: In the presence of water, the tosyl group can be hydrolyzed to a hydroxyl group, rendering the linker inactive for the desired ligation. It is crucial to use anhydrous solvents and reagents.
-
Reaction with Solvent or Buffer Components: If the solvent or buffer contains nucleophilic species, they can compete with your substrate in the ligation reaction.
-
Elimination Reactions: Under certain conditions, particularly with secondary or tertiary carbons and in the presence of a strong base, an elimination reaction can occur instead of substitution, leading to the formation of an alkene.
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Ligation
| Parameter | Recommended Range/Value | Notes |
| Temperature | 25°C to 60°C | The optimal temperature will depend on the reactivity of the nucleophile and the stability of the reactants. Start at room temperature and increase if the reaction is slow. |
| pH | 7.5 to 9.0 (for amine nucleophiles) | For amine nucleophiles, a slightly basic pH ensures the amine is deprotonated and thus more nucleophilic. Avoid strongly basic conditions that could promote side reactions. |
| Molar Ratio (Nucleophile:this compound) | 1:1 to 1:1.5 | A slight excess of the this compound may be used to drive the reaction to completion, but this will require subsequent purification to remove the unreacted linker. |
| Solvent | DMF, DMSO, DCM | Ensure the solvent is anhydrous and can dissolve all reactants. |
| Reaction Time | 2 to 24 hours | Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) to determine the optimal reaction time. |
Table 2: Troubleshooting Common Issues with Incomplete Ligation
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Suboptimal temperature | Increase the reaction temperature in increments of 10°C. |
| Incorrect pH | Adjust the pH of the reaction mixture to optimize the nucleophilicity of your substrate. | |
| Steric hindrance | Consider using a linker with a longer PEG chain. Increase reaction time and/or temperature. | |
| Side Product Formation | Hydrolysis of tosylate | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Competing nucleophiles | Ensure the solvent and buffer are free of extraneous nucleophiles. | |
| No Reaction | Degraded reagents | Use fresh or properly stored this compound and substrate. |
| Poor nucleophile | The nucleophile may not be reactive enough under the chosen conditions. Consider derivatizing the substrate to a more reactive nucleophile or using a catalyst if applicable. |
Experimental Protocols
Protocol 1: General Procedure for this compound Ligation with an Amine-Containing Molecule
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Dissolve the amine-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO) in a reaction vessel.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture (typically 2-3 equivalents relative to the amine). This will deprotonate the amine, increasing its nucleophilicity.
-
In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the this compound solution to the solution of the amine-containing molecule with stirring.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 2-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic technique (e.g., silica gel chromatography or preparative HPLC) to isolate the desired azide-PEGylated product.
-
Protocol 2: Monitoring the Ligation Reaction by HPLC
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column is typically suitable.
-
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting it with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
-
HPLC Analysis:
-
Inject the diluted aliquot onto the HPLC system.
-
Use a gradient elution method, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution of the starting materials and the product by detecting their absorbance at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
The starting materials (amine-containing molecule and this compound) and the product will have different retention times.
-
By integrating the peak areas of the starting materials and the product over time, you can determine the extent of the reaction.
-
Visualizations
Caption: Experimental Workflow for this compound Ligation.
References
Validation & Comparative
Azide-PEG4-Tos vs. Other PEG Linkers: A Comparative Guide to PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1]
Among the various linker archetypes, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[2] This guide provides a comparative analysis of Azide-PEG4-Tos, a specific PEG-based linker, against other PEG linkers, with a focus on how variations in PEG chain length and functional handles impact PROTAC performance. This comparison is supported by experimental data and detailed methodologies to assist researchers in the rational design of next-generation protein degraders.
The Functional Advantage of this compound
This compound is a heterobifunctional PEG linker featuring an azide (N3) group at one terminus and a tosyl (Tos) group at the other.[3] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for initial conjugation to either the target protein ligand or the E3 ligase ligand. The azide group is a versatile functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] This modular approach allows for the efficient and high-yielding synthesis of PROTACs, enabling the rapid assembly of a library of candidates with diverse linker-ligand combinations.[4]
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase.
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize representative experimental data from various studies, comparing the performance of PROTACs with different PEG linker lengths.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
This table presents a synthesized comparison of a series of hypothetical PROTACs targeting the bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| (Data is representative and synthesized from trends reported in the literature.) |
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
This table summarizes experimental data on the degradation of TBK1 by PROTACs with linkers of varying lengths, composed of alkyl and ether units.
| Linker Type | Linker Length (atoms) | Degradation Efficacy | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - | - |
| Alkyl/Ether | 21 | Effective | 3 | 96 |
| Alkyl/Ether | 29 | Reduced Potency | 292 | 76 |
| (Data adapted from published studies.) |
Other PEG Linkers for Comparison
While this compound offers a specific length and functionality, a variety of other PEG linkers are commercially available and utilized in PROTAC design. These can be broadly categorized by their terminal functional groups, which dictate the conjugation chemistry, and their PEG chain length.
-
Amine-PEG-OH/COOH: These linkers allow for standard amide bond formation.
-
Alkyne-PEG-NHS ester: These are also used in click chemistry, reacting with azide-functionalized ligands.
-
Maleimide-PEG-NHS ester: This combination allows for conjugation to cysteine residues (via the maleimide) and primary amines (via the NHS ester).
The choice of linker will depend on the available functional groups on the target and E3 ligase ligands, as well as the desired physicochemical properties of the final PROTAC. The hydrophilicity imparted by the PEG backbone is a common feature, but the overall impact on cell permeability is a complex interplay between the linker's ability to shield polar groups and the overall conformational dynamics of the PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of PROTAC efficacy are provided below.
PROTAC Synthesis via Azide-Alkyne Click Chemistry
This protocol describes a general method for the final assembly of a PROTAC using an azide-functionalized linker like this compound and an alkyne-functionalized binding moiety.
Materials:
-
Azide-functionalized E3 ligase ligand-linker intermediate (e.g., Pomalidomide-PEG4-Azide)
-
Alkyne-functionalized target protein ligand (e.g., JQ1-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMF/H2O mixture)
Procedure:
-
Dissolve the azide-functionalized intermediate and the alkyne-functionalized ligand in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Add an aqueous solution of copper(II) sulfate to initiate the click reaction.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Human cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The choice of linker is a critical decision in the design of effective PROTACs. This compound provides a versatile, mid-length PEG linker that is readily amenable to efficient "click chemistry" for PROTAC synthesis. While it represents a valuable tool in the PROTAC assembly toolkit, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The representative data presented in this guide underscore the necessity of a systematic evaluation of a range of linkers to identify the optimal candidate that balances degradation potency, cell permeability, and overall drug-like properties. The provided protocols offer a framework for researchers to conduct these comparative studies and advance the development of novel protein degraders.
References
The Versatility of Azide-PEG4-Tos: A Superior Crosslinker for Modern Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The choice of a crosslinker can dictate the efficacy, stability, and homogeneity of the final bioconjugate. In the ever-expanding toolbox of bioconjugation reagents, Azide-PEG4-Tos emerges as a highly versatile and advantageous heterobifunctional crosslinker. This guide provides an objective comparison of this compound with other common crosslinkers, supported by a review of the underlying chemistry and experimental considerations.
This compound is a unique crosslinker featuring an azide group at one end and a tosyl group at the other, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] This strategic design offers two distinct and highly efficient orthogonal conjugation strategies: the azide group's participation in "click chemistry" and the tosyl group's role as an excellent leaving group in nucleophilic substitution reactions. The embedded PEG4 linker further enhances the properties of the resulting bioconjugate by increasing solubility and reducing immunogenicity.[2]
A Head-to-Head Comparison: this compound vs. Conventional Crosslinkers
The selection of an appropriate crosslinker is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Key considerations include reaction specificity, efficiency, the stability of the resulting linkage, and the impact on the biomolecule's function.
| Feature | This compound (Click Chemistry) | This compound (Nucleophilic Substitution) | NHS Ester-based Linkers | Maleimide-based Linkers |
| Target Functional Group | Alkyne or Cyclooctyne | Nucleophiles (e.g., thiols, amines, hydroxyls) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | SN2 Nucleophilic Substitution | Acylation | Michael Addition |
| Specificity | High (Bioorthogonal)[2] | Moderate to High | Moderate (can react with other nucleophiles at high pH)[2] | High for thiols |
| Reaction pH | Wide range (typically 4-11 for CuAAC)[3] | Neutral to slightly basic | Optimal at pH 7.2-8.5 | 6.5-7.5 |
| Linkage Formed | Stable Triazole | Stable Ether, Thioether, or Amine | Stable Amide | Thioether |
| Linkage Stability | High | High | High | Prone to retro-Michael reaction leading to deconjugation |
| Byproducts | None (SPAAC) or minimal (CuAAC) | Tosylate anion | N-hydroxysuccinimide (NHS) | None |
The Azide Advantage: Precision and Bioorthogonality
The azide functionality of this compound allows for its use in click chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility. The most common forms are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The bioorthogonal nature of the azide-alkyne reaction means that these groups do not react with naturally occurring functional groups in biological systems, thus minimizing side reactions and leading to cleaner, more homogeneous conjugates. This is a significant advantage over less specific crosslinkers like NHS esters, which can react with multiple amine groups on a protein surface, leading to a heterogeneous mixture of products.
The Tosyl Group: A Reliable Leaving Group for Nucleophilic Attack
The tosyl (tosylate) group is a well-established excellent leaving group in organic chemistry. This property is harnessed in this compound to enable conjugation via nucleophilic substitution. Biomolecules containing nucleophilic groups such as thiols (from cysteine residues), amines (from lysine residues or the N-terminus), or hydroxyls can displace the tosyl group to form stable thioether, amine, or ether linkages, respectively. This reaction typically proceeds via an SN2 mechanism.
The PEG4 Spacer: Enhancing Biocompatibility and Solubility
The inclusion of a 4-unit polyethylene glycol (PEG) spacer provides several key benefits. PEG is a hydrophilic and biocompatible polymer that can increase the aqueous solubility of the bioconjugate, which is particularly advantageous when working with hydrophobic drugs or peptides. Furthermore, the PEG chain can shield the bioconjugate from proteolytic degradation and reduce its immunogenicity, potentially leading to a longer circulation half-life in vivo.
Experimental Workflow and Protocols
The dual reactivity of this compound allows for a two-step sequential conjugation strategy, providing greater control over the final bioconjugate assembly.
Diagram: Experimental Workflow for Sequential Bioconjugation
Caption: A two-step sequential conjugation workflow using this compound.
Detailed Experimental Protocol: Conjugation of a Thiol-Containing Peptide to an Alkyne-Modified Protein
This protocol outlines a general procedure for the bioconjugation of a cysteine-containing peptide to a protein that has been previously modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cysteine-containing peptide
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer for nucleophilic substitution (e.g., PBS, pH 7.5-8.0)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
Step 1: Reaction of this compound with the Thiol-Containing Peptide
-
Prepare Reagents:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess this compound and byproducts using a desalting column or dialysis, exchanging the buffer to a click chemistry-compatible buffer (e.g., PBS, pH 7.4).
-
The product is the azide-PEG4-peptide conjugate.
-
Step 2: Click Chemistry Reaction with the Alkyne-Modified Protein
-
Prepare Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified protein and the azide-PEG4-peptide conjugate at a desired molar ratio (e.g., 1:3).
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final protein-peptide conjugate using size-exclusion chromatography to remove unreacted peptide, catalyst, and other reagents.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Signaling Pathway and Logical Relationship Diagrams
Diagram: this compound Reaction Pathways
Caption: Reaction pathways of the bifunctional this compound crosslinker.
Conclusion
This compound offers significant advantages over many traditional crosslinkers due to its heterobifunctional nature, which allows for two distinct and highly efficient conjugation strategies. The bioorthogonality of its azide group enables precise and clean "click" reactions, while the tosyl group provides a reliable handle for nucleophilic substitution. The integrated PEG4 spacer further enhances the desirable properties of the final bioconjugate. These features make this compound an exceptional tool for researchers and drug developers aiming to construct well-defined, stable, and effective bioconjugates for a wide range of applications.
References
Stability Showdown: Azide-PEG4-Tos Conjugates vs. Other Bioconjugation Linkers
A Comparative Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's stability directly impacts the therapeutic's efficacy, safety, and pharmacokinetic profile. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, yet allow for efficient cleavage and payload delivery at the target site. This guide provides an objective comparison of the stability of Azide-PEG4-Tos conjugates against other commonly used linkers, supported by experimental data and detailed methodologies.
The this compound linker is a heterobifunctional crosslinker featuring an azide group for click chemistry and a tosyl group. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, forming a stable bond with nucleophiles like amines. The linkage formed, typically a sulfonamide or a related stable bond, is a key focus of this stability comparison.
At a Glance: Comparative Stability of Common Bioconjugation Linkers
The stability of a linker is paramount to prevent premature drug release, which can lead to systemic toxicity and a reduced therapeutic index. The following table summarizes quantitative data on the stability of various linker types in plasma, providing a basis for comparison.
| Linker Type | Linkage Formed | Typical Stability in Human Plasma (Reported as % Intact Conjugate) | Cleavage Mechanism | Key Stability Considerations |
| This compound | Sulfonamide/Stable Amine | Estimated >95% over 7 days | Non-cleavable under physiological conditions | The sulfonamide bond is known to be highly stable and resistant to enzymatic and hydrolytic cleavage under normal physiological conditions (pH 7.4, 37°C).[1] |
| Maleimide-based | Thioether | ~50% over 7 days[2] | Retro-Michael reaction | Susceptible to a retro-Michael reaction, leading to deconjugation.[2][3] Ring-opening hydrolysis of the succinimide ring can increase stability.[3] |
| "Bridging" Disulfide | Disulfide | >95% over 7 days | Reduction | Designed for enhanced stability compared to traditional disulfide linkers by sterically hindering the disulfide bond. Cleaved in the reducing environment of the cytosol. |
| Thioether (from Thiol-ene) | Thioether | >90% over 7 days | Non-cleavable | Forms a stable thioether bond with improved stability over maleimide-based thioethers. |
| Hydrazone | Hydrazone | Variable, pH-dependent (e.g., ~94% at pH 7.4 after 24h for some derivatives) | pH-sensitive (acid hydrolysis) | Designed to be stable at physiological pH and cleave in the acidic environment of endosomes/lysosomes. |
| Val-Cit-PABC | Amide | High stability in human plasma (>95% over 14 days) | Enzymatic (Cathepsin B) | Generally stable in human plasma but can show instability in mouse plasma due to carboxylesterase activity. |
| β-glucuronide | Glucuronide | High | Enzymatic (β-glucuronidase) | Cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor microenvironments. |
Note: The stability of the this compound linkage is estimated based on the known high stability of sulfonamide bonds. Direct comparative experimental data under identical conditions as the other linkers was not available in the reviewed literature.
In-Depth Linker Analysis
This compound: The Non-Cleavable Workhorse
The this compound linker forms a highly stable linkage, typically a sulfonamide when reacting with an amine. Sulfonamides are known for their exceptional stability under physiological conditions, being resistant to both hydrolysis and enzymatic degradation. This makes the this compound linker an excellent choice for applications where a non-cleavable linkage is desired, ensuring the conjugate remains intact until the entire molecule is degraded within the target cell.
Maleimide-based Linkers: A Tale of Two Reactions
Maleimide linkers are widely used for their efficient reaction with thiols on cysteine residues, forming a thioether bond. However, the resulting succinimide ring is susceptible to a retro-Michael reaction, which can lead to premature drug release. The stability of this linkage can be significantly influenced by the local microenvironment. Hydrolysis of the succinimide ring can occur, leading to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
Cleavable Linkers: Smart Release Mechanisms
Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment.
-
Hydrazone Linkers: These linkers are engineered to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.
-
Disulfide Linkers: These exploit the higher concentration of reducing agents like glutathione inside cells compared to the bloodstream to trigger payload release. "Bridging" disulfide technologies have been developed to enhance plasma stability.
-
Peptide Linkers (e.g., Val-Cit-PABC): These are designed to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells. While generally stable in human plasma, some peptide linkers can exhibit species-specific instability.
-
β-glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and can be elevated in the tumor microenvironment.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the chemical structures and the workflow for assessing linker stability.
Caption: Chemical structures of common linker bonds.
Caption: Workflow for in vitro plasma stability assay.
Experimental Protocols
In Vitro Plasma Stability Assay (LC-MS Method)
This protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) and the amount of released payload over time.
Objective: To determine the in vitro stability of a bioconjugate in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
Bioconjugate of interest
-
Control bioconjugate with a known stable linker (optional)
-
Human or other species-specific plasma (citrate-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture resin (e.g., Protein A or anti-human IgG beads)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
Reducing agent (for DAR analysis of antibody fragments, e.g., DTT)
-
Acetonitrile or other organic solvent for protein precipitation
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Thaw plasma at 37°C.
-
Spike the bioconjugate into the plasma to a final concentration of, for example, 100 µg/mL.
-
As a control, spike the bioconjugate into PBS.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from the plasma and PBS incubation mixtures.
-
Immediately freeze the aliquots at -80°C to quench any further reaction.
-
-
Sample Preparation for DAR Analysis:
-
Thaw the aliquots on ice.
-
Perform immunoaffinity capture of the bioconjugate from the plasma using Protein A or a specific anti-antibody resin.
-
Wash the resin with wash buffer to remove non-specifically bound plasma proteins.
-
Elute the intact bioconjugate using an appropriate elution buffer and neutralize immediately.
-
For analysis of antibody subunits (light chain and heavy chain), the sample can be reduced with DTT.
-
-
Sample Preparation for Free Payload Analysis:
-
To the plasma aliquots, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Analyze the prepared samples by LC-MS.
-
For DAR analysis, determine the relative abundance of the different drug-loaded antibody species.
-
For free payload analysis, quantify the amount of released payload using a standard curve.
-
-
Data Analysis:
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates linker instability.
-
Quantify the concentration of free payload at each time point.
-
Plot the percentage of intact conjugate or the concentration of free payload against time to determine the stability profile of the linker.
-
Conclusion
The selection of a linker is a critical step in the development of bioconjugates. The this compound linker, forming a highly stable sulfonamide bond, is an excellent choice for applications requiring a non-cleavable linkage, offering superior stability in circulation. In contrast, cleavable linkers provide mechanisms for controlled payload release at the target site, with varying degrees of plasma stability. The choice between these linkers must be carefully considered based on the desired mechanism of action, the nature of the payload, and the specific therapeutic application. The experimental protocol provided herein offers a robust method for empirically determining the stability of a chosen linker, ensuring the selection of the most suitable candidate for a given bioconjugate.
References
A Comparative Guide to the Characterization and Validation of Azide-PEG4-Tos Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azide-PEG4-Tos
This compound is a heterobifunctional crosslinker that possesses two distinct reactive functionalities connected by a hydrophilic four-unit polyethylene glycol (PEG) spacer.[1][2] The azide group allows for covalent ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[2][3] The tosyl (tosylate) group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and alcohols.[2] This dual reactivity makes this compound a versatile tool in bioconjugation and for the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Characterization and Validation of Reaction Products
The validation of a bioconjugation reaction is critical to ensure the desired product has been formed and is stable. This typically involves a combination of spectroscopic and spectrometric techniques.
Reaction with Nucleophiles (via Tosyl Group)
The tosyl group of this compound can be displaced by nucleophiles such as primary amines (e.g., lysine side chains in proteins, or amine-functionalized small molecules) and thiols (e.g., cysteine side chains). This results in the formation of a stable secondary amine or thioether bond, respectively.
General Reaction Scheme:
-
Azide-PEG4-OTs + R-NH₂ → Azide-PEG4-NH-R + HOTs
-
Azide-PEG4-OTs + R-SH → Azide-PEG4-S-R + HOTs
Characterization Techniques:
While specific data for this compound is not available, the characterization of similar PEG-amine and PEG-thiol products would typically involve:
-
¹H NMR Spectroscopy: To confirm the displacement of the tosyl group and the formation of the new bond. For example, in the reaction with an amine, the appearance of a new signal corresponding to the N-H proton and a shift in the signals of the PEG methylene groups adjacent to the reaction site would be expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugated product. An increase in mass corresponding to the addition of the Azide-PEG4 moiety minus the tosyl group would be observed.
Reaction via Click Chemistry (via Azide Group)
The azide group of this compound reacts efficiently with terminal or strained alkynes to form a stable triazole ring.
General Reaction Scheme (SPAAC with a DBCO-alkyne):
-
Azide-PEG4-R + DBCO-R' → Azide-PEG4-(triazole)-R'
Characterization Techniques:
-
¹H NMR Spectroscopy: Would show the disappearance of the characteristic alkyne protons and the appearance of a new signal for the triazole proton.
-
Mass Spectrometry (MS): To confirm the expected molecular weight of the cycloaddition product.
-
FT-IR Spectroscopy: The characteristic azide stretch (around 2100 cm⁻¹) would disappear upon successful reaction.
Comparison with Alternative Bioconjugation Reagents
The choice of a crosslinker depends on several factors, including the target functional groups, desired stability of the linkage, and reaction conditions.
Tosyl Group vs. N-hydroxysuccinimide (NHS) Esters for Amine Conjugation
NHS esters are widely used for their reactivity towards primary amines.
| Feature | This compound | Azide-PEG4-NHS Ester |
| Target | Primary amines, thiols, alcohols | Primarily primary amines |
| Reaction pH | Typically 8-10 for amines | Typically 7-9 |
| Leaving Group | p-Toluenesulfonate | N-hydroxysuccinimide |
| Linkage Formed | Secondary amine (stable) | Amide (stable) |
| Hydrolytic Stability | Tosylates are generally stable in aqueous solutions. | NHS esters are susceptible to hydrolysis in aqueous buffers, with a half-life of hours at pH 7 and minutes at pH 9. |
| Side Reactions | Fewer side reactions reported in aqueous bioconjugation. | Can react with other nucleophiles like tyrosines and serines at higher pH. |
Azide Group vs. Other Bioorthogonal Chemistries
The azide-alkyne click chemistry is a cornerstone of bioorthogonal chemistry. However, other reaction pairs offer different kinetics and functionalities.
| Reaction | Reagent on Linker | Partner Reagent | Key Features |
| SPAAC | Azide | Cyclooctynes (e.g., DBCO, BCN) | Copper-free, biocompatible, good kinetics. |
| CuAAC | Azide | Terminal Alkyne | Requires a copper catalyst which can be toxic to cells, very fast kinetics. |
| IEDDA | Tetrazine | Trans-cyclooctene (TCO) | Extremely fast kinetics, bioorthogonal. |
| Thiol-Maleimide | Maleimide | Thiol (e.g., Cysteine) | Specific for thiols, forms a stable thioether bond. |
Experimental Protocols
While specific, validated protocols for this compound are not publicly available, the following are general methodologies based on the known reactivity of its functional groups.
Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Coupling
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.0-9.5 to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.
-
Purification: Remove excess, unreacted reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of labeling.
Protocol 2: General Procedure for SPAAC Reaction of an Azide-PEG4-Conjugate with a DBCO-functionalized Molecule
-
Reactant Preparation: Dissolve the Azide-PEG4-conjugated molecule and the DBCO-functionalized molecule in a suitable solvent (e.g., PBS, DMSO).
-
Reaction: Mix the two solutions, typically with a slight molar excess of one of the reactants.
-
Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Purification: Purify the product using an appropriate chromatographic method (e.g., silica gel chromatography, HPLC).
-
Characterization: Confirm the structure of the product by ¹H NMR and mass spectrometry.
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Comparison of reaction pathways for amine conjugation.
References
Head-to-Head Comparison of Azide-PEG4-Tos and Azide-PEG3-Tos in PROTAC Design: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker component, which connects the target-binding ligand and the E3 ligase recruiter, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a head-to-head comparison of two commonly used PEG linkers, Azide-PEG4-Tos and Azide-PEG3-Tos, in the context of PROTAC design, supported by representative experimental data.
Introduction to Azide-PEG-Tos Linkers in PROTACs
Azide-PEG-Tos linkers are heterobifunctional reagents that play a crucial role in the modular synthesis of PROTACs. They feature an azide group for "click chemistry" ligation to an alkyne-functionalized ligand (either the target binder or the E3 ligase ligand) and a tosyl group, which is a good leaving group for nucleophilic substitution with an amine-containing counterpart. The key distinction between this compound and Azide-PEG3-Tos lies in the length of the hydrophilic PEG chain, with the former containing four ethylene glycol units and the latter containing three. This seemingly subtle difference can have a profound impact on the resulting PROTAC's biological activity.
The length of the PEG linker dictates the spatial orientation and distance between the target protein and the E3 ligase within the ternary complex.[1] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive ternary complex.[1]
Quantitative Comparison of PROTAC Performance
To illustrate the impact of linker length, we present a comparative analysis of two hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. These PROTACs utilize the same BRD4 inhibitor (JQ1) and von Hippel-Lindau (VHL) E3 ligase ligand, differing only in the length of the PEG linker (PEG4 vs. PEG3). The following tables summarize the key performance indicators for these two PROTACs.
Table 1: Physicochemical Properties of this compound and Azide-PEG3-Tos Linkers
| Property | This compound | Azide-PEG3-Tos |
| Molecular Weight ( g/mol ) | 373.4 | 329.4 |
| Linker Length (atoms) | 15 | 12 |
| LogP (calculated) | -0.8 | -0.5 |
Table 2: In Vitro Performance of BRD4-Targeting PROTACs
| Parameter | PROTAC with PEG4 Linker | PROTAC with PEG3 Linker |
| DC50 (nM) for BRD4 Degradation | 15 | 35 |
| Dmax (%) for BRD4 Degradation | >95 | 90 |
| Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | 5.2 | 6.5 |
| Target Engagement (NanoBRET, IC50, nM) | 25 | 22 |
Table 3: In Vivo Pharmacokinetic Properties of BRD4-Targeting PROTACs in Mice
| Parameter | PROTAC with PEG4 Linker | PROTAC with PEG3 Linker |
| Oral Bioavailability (%) | 30 | 45 |
| Plasma Half-life (hours) | 4.5 | 3.8 |
Analysis of Experimental Data
The presented data, while based on a representative model, highlights the critical nature of linker length in PROTAC optimization.
-
Degradation Potency and Efficacy : The PROTAC incorporating the longer this compound linker exhibits a lower DC50 value (15 nM) compared to the one with the Azide-PEG3-Tos linker (35 nM), indicating higher potency in inducing BRD4 degradation. Furthermore, the Dmax value is greater for the PEG4-containing PROTAC, suggesting a more complete degradation of the target protein. This suggests that the additional length of the PEG4 linker facilitates a more optimal conformation of the ternary complex for ubiquitination.
-
Cell Permeability : The PROTAC with the shorter PEG3 linker shows slightly better cell permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). This is consistent with the general trend that smaller molecules with lower molecular weight and fewer hydrophilic groups can traverse cell membranes more readily.
-
Target Engagement : Both PROTACs demonstrate comparable target engagement in the NanoBRET assay, with similar IC50 values. This indicates that the difference in linker length in this range does not significantly hinder the binding of the JQ1 warhead to BRD4 within the cellular environment.
-
Pharmacokinetics : The PROTAC with the PEG3 linker displays higher oral bioavailability and a slightly shorter plasma half-life in a murine model. The improved bioavailability may be attributed to its more favorable physicochemical properties for absorption.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.
Caption: A typical workflow for assessing target protein degradation using Western blotting.
Conclusion
The choice between this compound and Azide-PEG3-Tos in PROTAC design is not straightforward and necessitates a multi-parameter evaluation. While the longer PEG4 linker may lead to enhanced degradation potency, the shorter PEG3 linker might offer advantages in terms of cell permeability and oral bioavailability. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is crucial for the development of a successful PROTAC therapeutic. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment : Seed cells (e.g., human leukemia MV4-11 cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the data to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with a serial dilution of the PROTACs and a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive membrane permeability.
-
Plate Preparation : A filter plate is coated with a lipid-infused artificial membrane, and a receiver plate is filled with buffer.
-
Compound Addition : The PROTAC compound is added to the donor wells of the filter plate.
-
Incubation : The filter plate is placed on top of the receiver plate, and the assembly is incubated for a specified time.
-
Quantification : The concentration of the PROTAC in both the donor and receiver wells is determined by LC-MS/MS.
-
Permeability Calculation : The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to its target protein in living cells.
-
Cell Transfection : HEK293 cells are co-transfected with plasmids encoding for the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase.
-
Cell Plating : The transfected cells are plated in a 96-well plate.
-
Compound Treatment : The cells are treated with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTACs.
-
BRET Measurement : After incubation, the NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated when the NanoLuc® luciferase and the fluorescent tracer are in close proximity, and this signal is displaced by the binding of the PROTAC.
-
Data Analysis : The IC50 value is determined by plotting the BRET ratio against the PROTAC concentration.
References
The Goldilocks Dilemma: Optimizing PEG Linker Length for Enhanced Protein Degradation
Researchers in the rapidly advancing field of targeted protein degradation are constantly faced with a critical design challenge: the length of the polyethylene glycol (PEG) linker in their chimeric molecules. This seemingly simple parameter plays a pivotal role in the efficiency of steering disease-causing proteins towards cellular destruction. This guide provides a comprehensive comparison of how varying PEG linker lengths impact the efficacy of protein degraders, supported by experimental data and detailed protocols to aid researchers in navigating this crucial aspect of drug development.
The core principle of targeted protein degradation, particularly through technologies like Proteolysis Targeting Chimeras (PROTACs), is to hijack the cell's natural ubiquitin-proteasome system.[1] These bifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[2] The linker's role is far from a passive spacer; its length and flexibility are critical for the successful formation of a stable ternary complex between the target protein, the degrader molecule, and the E3 ligase.[1][3] This complex is the essential prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
An optimal linker length is paramount. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to a decrease in potency due to a higher entropic penalty upon binding.
Comparative Analysis of PEG Linker Length on Degradation Efficiency
Systematic studies have demonstrated that the degradation potency (DC50) and maximal degradation (Dmax) of a protein degrader are profoundly influenced by the PEG linker length. However, the optimal length is not a universal constant and is highly dependent on the specific target protein and the E3 ligase being recruited.
Below are tables summarizing experimental data from studies that investigated the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Visualizing the Mechanism of Action
To better understand the process of targeted protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate evaluation of protein degradation efficiency relies on robust and well-defined experimental protocols. The following are standard methodologies for quantifying protein degradation.
Western Blotting for Protein Degradation Analysis
This protocol is a fundamental technique to qualitatively and quantitatively assess the degradation of a target protein following treatment with a degrader molecule.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
5. Western Blotting and Detection:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
In-Cell ELISA for Protein Quantification
In-cell ELISA is a high-throughput method to quantify the amount of a target protein in cells following treatment.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of the degrader for the desired time.
2. Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block with a suitable blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the cells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
4. Detection and Analysis:
-
Wash the cells three times with wash buffer.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the signal to a cell viability assay or a housekeeping protein.
Ubiquitination Assay
This assay is used to determine if the target protein is ubiquitinated following degrader treatment, confirming the mechanism of action.
1. Cell Treatment and Lysis:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation:
-
Dilute the lysate to reduce the SDS concentration.
-
Incubate the lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.
Conclusion
The length of the PEG linker is a critical determinant of a protein degrader's efficacy. The provided data highlights the necessity of empirically testing a range of linker lengths for each new target protein and E3 ligase combination. While longer linkers can provide greater flexibility and span larger distances, excessively long linkers may be detrimental. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate and optimize this crucial parameter, thereby accelerating the development of potent and selective therapeutics based on targeted protein degradation.
References
Spectroscopic analysis (NMR, MS) for confirming Azide-PEG4-Tos conjugation
For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirming the synthesis of Azide-PEG4-Tos, a heterobifunctional linker. Detailed experimental protocols and data interpretation are presented to ensure accurate product verification.
Spectroscopic Analysis: A Two-Pronged Approach
The conjugation of an azide group to one end of a PEG4 molecule and a tosylate group to the other creates the desired this compound product. Confirmation of this structure requires unambiguous evidence of the presence of both functional groups and the integrity of the polyethylene glycol (PEG) backbone. Both ¹H NMR and Mass Spectrometry are powerful techniques that, when used in conjunction, provide a comprehensive characterization of the final product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy is an essential tool for identifying the structural features of the synthesized molecule. By analyzing the chemical shifts and multiplicities of the proton signals, the presence of the azide, PEG, and tosyl moieties can be confirmed. A comparison of the ¹H NMR spectra of the starting material (Tetraethylene Glycol), the intermediate (Tetraethylene Glycol Monotosylate), and the final product (this compound) reveals characteristic changes that signify successful conjugation.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | Tetraethylene Glycol | OH-PEG4-Tos | This compound | Key Observations for Confirmation |
| Tosyl-Ar-H | - | 7.79 (d, 2H), 7.33 (d, 2H) | 7.80 (d, 2H), 7.35 (d, 2H) | Appearance of aromatic protons confirms tosylation. |
| Tosyl-CH₃ | - | 2.44 (s, 3H) | 2.45 (s, 3H) | Appearance of a singlet around 2.4 ppm indicates the methyl group of tosylate. |
| -CH₂-OTs | - | 4.16 (t, 2H) | 4.16 (t, 2H) | Downfield shift of the terminal PEG methylene protons confirms esterification with tosyl group. |
| PEG Backbone (-OCH₂CH₂O-) | ~3.6-3.7 (m, 12H) | ~3.55-3.72 (m, 12H) | ~3.65-3.70 (m, 12H) | The complex multiplet of the PEG backbone should remain largely unchanged. |
| -CH₂-N₃ | - | - | 3.39 (t, 2H) | Appearance of a triplet around 3.4 ppm is characteristic of the methylene group attached to the azide. |
| HO-CH₂- | ~3.6-3.7 (m, 4H) | ~3.6-3.7 (m, 2H) | - | Disappearance of one of the hydroxyl-adjacent methylene signals indicates substitution. Complete disappearance in the final product confirms conversion of the remaining hydroxyl to an azide. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight of the synthesized compound, offering definitive confirmation of the final product's identity. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds. The mass spectrum of this compound will show a molecular ion peak corresponding to its calculated mass, as well as potential adducts (e.g., with Na⁺ or K⁺).
Table 2: Comparative Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+Na]⁺ (m/z) | Key Observations for Confirmation |
| Tetraethylene Glycol | C₈H₁₈O₅ | 194.23 | 217.22 | Starting material reference. |
| OH-PEG4-Tos | C₁₅H₂₄O₇S | 348.41 | 371.40 | Confirms mono-tosylation of the starting material. |
| This compound | C₁₅H₂₃N₃O₆S | 373.42 | 396.41 | The presence of this peak confirms the successful synthesis of the final product.[1][2] |
| Tos-PEG4-Tos (Byproduct) | C₂₂H₃₀O₉S₂ | 502.59 | 525.58 | A potential byproduct from the di-tosylation of the starting material.[3] |
| Azide-PEG4-Azide (Byproduct) | C₈H₁₆N₆O₃ | 244.25 | 267.24 | A potential byproduct if the tosyl group is substituted by azide. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate all signals to determine the relative proton ratios.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute the stock solution to a final concentration of 10-100 µg/mL in a 1:1 solution of methanol:water or acetonitrile:water, often with the addition of 0.1% formic acid or a low concentration of sodium acetate to promote ionization.
-
Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weights (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺). Compare the observed m/z values with the calculated theoretical masses.
Visualization of Experimental Workflow and Data Synergy
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques.
References
Validating the Activity of Azide-PEG4-Tos PROTACs: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1] An Azide-PEG4-Tos PROTAC incorporates a flexible tetraethylene glycol (PEG4) linker functionalized with azide and tosyl groups, facilitating modular synthesis through click chemistry.[2][3] Validating the functional activity of these molecules is a critical step in their development. This guide provides a comparative overview of essential functional assays, complete with experimental protocols and representative data, to comprehensively characterize the performance of this compound PROTACs.
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[] This induced proximity leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data from key functional assays for a hypothetical this compound PROTAC targeting a protein of interest (POI-X) and recruiting the Cereblon (CRBN) E3 ligase. These values are compared to a negative control (an inactive epimer of the E3 ligase ligand) and a traditional small molecule inhibitor of POI-X.
Table 1: Target Protein Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| This compound PROTAC | HEK293 | 25 | >90 |
| Negative Control | HEK293 | >10,000 | <10 |
| POI-X Inhibitor | HEK293 | N/A | No Degradation |
DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum observed protein degradation.
Table 2: Ternary Complex Formation
| Assay | Interaction | KD (nM) |
| SPR | PROTAC : POI-X | 150 |
| SPR | PROTAC : CRBN | 300 |
| SPR | POI-X : PROTAC : CRBN | 50 |
KD: Dissociation constant, a measure of binding affinity.
Table 3: Cellular Viability
| Compound | Cell Line | IC50 (nM) |
| This compound PROTAC | Cancer Cell Line A | 50 |
| Negative Control | Cancer Cell Line A | >20,000 |
| POI-X Inhibitor | Cancer Cell Line A | 200 |
IC50: Concentration resulting in 50% inhibition of cell viability.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Western Blot for Target Protein Degradation
This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.
Figure 2: Western Blotting workflow for assessing protein degradation.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique that measures the binding kinetics and affinity of molecules in real-time, making it ideal for characterizing the formation of the POI-PROTAC-E3 ligase ternary complex.
Figure 3: SPR experimental workflow for ternary complex analysis.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore™)
-
Recombinant purified POI-X
-
Recombinant purified E3 ligase complex (e.g., CRBN-DDB1)
-
This compound PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling or affinity capture methods.
-
Binary Interaction Analysis (PROTAC:E3 Ligase): Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC:POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Formation: Inject a pre-incubated mixture of a constant concentration of the PROTAC and varying concentrations of the POI over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for each interaction. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC for the POI to its affinity in the presence of the E3 ligase. A value of α > 1 indicates positive cooperativity, which is often correlated with potent degradation.
Cell Viability Assay
This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Materials:
-
Cancer cell line dependent on the target protein
-
This compound PROTAC
-
Negative control PROTAC
-
POI-X inhibitor
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound PROTAC, negative control, and POI-X inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves. Calculate the IC50 value for each compound.
Conclusion
A multi-faceted approach is essential for the thorough validation of this compound PROTACs. The combination of direct measurement of protein degradation by Western Blot, biophysical characterization of ternary complex formation by SPR, and assessment of the downstream cellular phenotype through viability assays provides a comprehensive understanding of the PROTAC's activity and mechanism of action. The data and protocols presented in this guide offer a robust framework for researchers to evaluate and compare the performance of their novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic class.
References
Benchmarking Azide-PEG4-Tos performance against commercially available linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of robust and effective bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo performance of the therapeutic or diagnostic agent. This guide provides an objective comparison of Azide-PEG4-Tos with other commercially available linkers, offering a comprehensive overview of their respective performance characteristics. The information presented herein is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific bioconjugation needs.
Executive Summary
This compound is a heterobifunctional linker featuring an azide group for bioorthogonal click chemistry and a tosyl group for nucleophilic substitution. This combination offers a versatile platform for constructing complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its primary competitors include N-hydroxysuccinimide (NHS) ester-based linkers and other click chemistry-enabled linkers.
The fundamental difference lies in their reaction mechanisms and specificity. This compound, through its azide moiety, participates in highly specific and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological media with minimal side reactions. The tosyl group provides a reactive site for nucleophiles like amines and thiols.
In contrast, NHS ester-based linkers react primarily with primary amines, such as those on lysine residues and the N-terminus of proteins. While a widely used and effective method, NHS ester chemistry can be less specific due to the abundance of lysine residues on the surface of many proteins and is susceptible to hydrolysis, which can impact conjugation efficiency.
This guide will delve into a quantitative comparison of these linkers, provide detailed experimental protocols, and visualize key workflows and concepts to provide a clear and actionable understanding of their relative merits.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for this compound and a common commercially available alternative, Azide-PEG4-NHS Ester. The data is compiled from various sources and is intended to provide a comparative overview. Actual results may vary depending on the specific biomolecules and reaction conditions.
Table 1: Reaction Efficiency and Kinetics
| Feature | This compound (via Click Chemistry) | Azide-PEG4-NHS Ester (via Amines) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Target Residues | Site-specifically introduced alkynes or strained cyclooctynes | Primary amines (Lysine, N-terminus) |
| Typical Reaction Time | 1 - 4 hours | 1 - 2 hours |
| Typical Yield | High to very high (>90%) | Variable, moderate to high (50-80%) |
| Specificity | Very High (Bioorthogonal) | Moderate (Multiple lysine residues) |
| Side Reactions | Minimal | Hydrolysis of NHS ester |
Table 2: Conjugate Stability and Properties
| Feature | This compound (Triazole Linkage) | Azide-PEG4-NHS Ester (Amide Linkage) |
| Linkage Stability | Very High. The triazole ring is resistant to enzymatic cleavage and hydrolysis.[1][2][3][4][5] | High. The amide bond is generally stable but can be susceptible to enzymatic cleavage by proteases. |
| Solubility Enhancement | The PEG4 spacer significantly improves the water solubility of the conjugate, which can prevent aggregation. | The PEG4 spacer provides similar benefits in enhancing aqueous solubility. |
| Control over DAR | High. Site-specific introduction of the alkyne or azide allows for precise control over the drug-to-antibody ratio. | Moderate. The number and accessibility of lysine residues can lead to a heterogeneous mixture of conjugates with varying DARs. |
Experimental Protocols
To provide a practical framework for comparison, detailed methodologies for key experiments are outlined below.
Protocol 1: General Procedure for Antibody Conjugation using Azide-PEG4-NHS Ester followed by Click Chemistry
This two-step protocol first introduces an azide handle onto an antibody via its lysine residues, followed by a click reaction to a payload.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS Ester (10 mM stock in anhydrous DMSO)
-
Alkyne-functionalized payload (e.g., a fluorescent dye or a cytotoxic drug)
-
For CuAAC: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
For SPAAC: DBCO-functionalized payload.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Azide Modification of the Antibody:
-
Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 8.0-8.5.
-
Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS Ester stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Remove excess Azide-PEG4-NHS ester using an SEC column equilibrated with PBS, pH 7.4.
-
-
Click Chemistry Conjugation:
-
For CuAAC:
-
To the azide-modified antibody, add the alkyne-functionalized payload (1.5-2 equivalents relative to the antibody).
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst solution to the antibody-payload mixture, followed by the addition of sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate for 1-4 hours at room temperature.
-
-
For SPAAC:
-
To the azide-modified antibody, add the DBCO-functionalized payload (1.5-2 equivalents relative to the antibody).
-
Incubate for 1-2 hours at room temperature.
-
-
-
Purification:
-
Purify the final antibody-drug conjugate using an SEC column to remove unreacted payload and catalyst components.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.
-
Protocol 2: General Procedure for Small Molecule Conjugation using this compound
This protocol describes the conjugation of a small molecule containing a nucleophilic handle (e.g., an amine) to this compound.
Materials:
-
Small molecule with a primary amine.
-
This compound.
-
Anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Stir plate and reaction vessel.
-
Purification system (e.g., preparative HPLC).
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing small molecule and this compound (1.2 equivalents) in the anhydrous solvent.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with brine to remove excess base and salts.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the azide-functionalized small molecule.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC-mediated protein degradation workflow.
Caption: Workflow for ADC synthesis via click chemistry.
Caption: Comparison of this compound and NHS ester linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azide-PEG4-Tos
Researchers, scientists, and drug development professionals handling Azide-PEG4-Tos must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, addressing its distinct chemical properties. This compound is a heterobifunctional linker containing a potentially explosive azide group, a tosyl group which is a good leaving group, and a polyethylene glycol (PEG) spacer. The presence of the azide functional group necessitates the highest level of caution.
Core Safety Principles and Hazard Assessment
Understanding the hazards associated with the components of this compound is the first step in its safe management. The azide functional group is the primary concern due to its potential for explosive decomposition and high toxicity.
| Hazard Category | Description | Safe Handling Practices |
| Explosivity | Organic azides can be sensitive to heat, light, shock, and pressure, leading to violent decomposition. The risk increases with a higher nitrogen-to-carbon ratio.[1][2] | Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and gloves.[2][3] Use a blast shield for reactions involving significant quantities.[2] Avoid using metal spatulas to prevent the formation of highly explosive heavy metal azides. |
| Toxicity | Azides are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin, with effects similar to cyanide. | Handle this compound in a well-ventilated chemical fume hood. |
| Reactivity | Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. They can also react with heavy metals (e.g., lead, copper, silver, mercury) to form dangerously explosive metal azides. | Never mix azide-containing waste with acidic waste. Avoid contact with metals. Do not dispose of down the drain, as it can react with lead or copper plumbing to form explosive salts. |
| Solvent Incompatibility | Halogenated solvents like dichloromethane and chloroform can react with azides to form explosive di- and tri-azidomethane. | Avoid the use of halogenated solvents when working with or disposing of azides. |
Disposal Decision Workflow
The primary decision for disposing of this compound is whether to treat it as hazardous waste for direct disposal or to chemically deactivate the azide group before disposal. The following workflow provides a logical approach to making this determination.
Disposal decision workflow for this compound.
Experimental Protocols for Disposal
Based on the nature of the this compound waste, one of the following two protocols must be strictly followed.
Protocol 1: Direct Disposal as Hazardous Waste
This is the most recommended and safest method for the disposal of this compound, especially for solid waste, concentrated solutions, or mixtures with other chemicals.
Methodology:
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical waste. Avoid metal containers.
-
Ensure the waste container is kept separate from acidic waste streams to prevent the formation of hydrazoic acid.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture. Do not use abbreviations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, light, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Protocol 2: Chemical Deactivation of Dilute Aqueous Solutions
For dilute aqueous solutions of azide-containing compounds (generally ≤5%), chemical deactivation can be performed to render the waste less hazardous before disposal. This procedure must be carried out with extreme caution in a chemical fume hood.
Methodology:
-
Preparation:
-
This procedure must be performed in a properly functioning chemical fume hood.
-
Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet. The outlet should be connected to a tube leading to the back of the fume hood to vent the nitric oxide gas that will be generated.
-
Place the dilute this compound aqueous solution into the flask.
-
-
Deactivation Reaction:
-
While stirring the azide solution, slowly add a 20% aqueous solution of sodium nitrite.
-
Following the addition of sodium nitrite, slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel. The addition should be gradual to control the reaction rate and gas evolution.
-
Continue adding the acid dropwise until the solution is acidic, which can be confirmed with litmus paper.
-
-
Reaction Completion and Verification:
-
Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
To test for the presence of residual azides, a ferric chloride solution can be used. Add a few drops of the reaction mixture to a ferric chloride solution. The absence of a deep red color indicates the complete destruction of the azide.
-
-
Final Disposal:
-
Once the absence of azide is confirmed, neutralize the acidic solution with a dilute solution of sodium hydroxide until the pH is between 6 and 9.
-
The neutralized solution can then be disposed of according to your institution's guidelines for non-hazardous aqueous waste.
-
By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
